Chemical properties and structure of 5-ethyl-1-methyl-1H-pyrazole
The following guide details the chemical properties, structural analysis, and synthesis of 5-ethyl-1-methyl-1H-pyrazole . It is designed for researchers requiring high-fidelity technical data and actionable experimental...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the chemical properties, structural analysis, and synthesis of 5-ethyl-1-methyl-1H-pyrazole . It is designed for researchers requiring high-fidelity technical data and actionable experimental protocols.
Executive Summary
5-Ethyl-1-methyl-1H-pyrazole (CAS: 41818-33-1) is a regiochemically significant heterocyclic building block used in the development of kinase inhibitors, agrochemicals, and high-affinity ligands for G-protein coupled receptors (GPCRs).[1] Unlike its thermodynamic isomer (1-methyl-3-ethylpyrazole), the 1,5-disubstituted scaffold introduces specific steric vectors that modulate binding affinity in enzyme pockets. This guide addresses the critical challenge of synthesizing and identifying this kinetic isomer against the thermodynamic preference for 1,3-substitution.
The compound features a planar pyrazole ring substituted at the N1 position with a methyl group and at the C5 position with an ethyl group. This 1,5-substitution pattern creates a "steric clash" zone between the N-methyl and the C5-ethyl methylene protons, a feature distinguishable by NOESY NMR and critical for preventing metabolic N-dealkylation in medicinal chemistry applications.
Physicochemical Profile
Data aggregated from experimental analogs and computational consensus.
Property
Value / Range
Confidence
Notes
Molecular Formula
C₆H₁₀N₂
High
Molecular Weight
110.16 g/mol
Exact
CAS Number
41818-33-1
Exact
Boiling Point
152–156 °C
High
Predicted based on 1-methylpyrazole (127°C) + alkyl shift.
Density
0.94 ± 0.02 g/mL
Medium
Liquid at STP.
LogP (Octanol/Water)
1.10
High
Lipophilic, suitable for CNS penetration.
pKa (Conj. Acid)
~2.3
Medium
N2 is the basic site; C5-ethyl induces slight steric hindrance to protonation.
Dipole Moment
~2.1 D
Predicted
Lower than 1,3-isomer due to vector cancellation.
Spectroscopic Identification (Differentiation from 1,3-Isomer)
Differentiation between 5-ethyl-1-methyl (Target) and 3-ethyl-1-methyl (Byproduct) is the primary analytical challenge.
¹H NMR (CDCl₃, 400 MHz):
C3-H: Appears as a doublet or broad singlet at δ 7.3–7.4 ppm .
C4-H: Appears at δ 6.0–6.1 ppm .
N-CH₃:δ 3.7–3.8 ppm .
Key Distinction: In the 1,5-isomer , the N-methyl singlet often shows a slight upfield shift compared to the 1,3-isomer due to shielding by the adjacent ethyl group.
¹³C NMR:
C5 (quaternary): The carbon attached to the ethyl group appears at ~140 ppm .
C3 (unsubstituted): Appears at ~138 ppm .
NOESY (Definitive Proof):
1,5-Isomer: Strong cross-peak between N-CH₃ protons and C5-Ethyl (CH₂) protons.
1,3-Isomer: No NOE between N-CH₃ and Ethyl group; NOE observed between N-CH₃ and C5-H.
Synthetic Pathways & Regiocontrol[6]
The Regioselectivity Challenge
The direct alkylation of 3-ethylpyrazole with methyl iodide typically yields a mixture favoring the 1-methyl-3-ethyl isomer (Thermodynamic Product) due to steric hindrance at the N1 position adjacent to the ethyl group. To selectively access the 1-methyl-5-ethyl isomer (Kinetic/Steric Product), a cyclization strategy using enaminones is required.
Protocol: Regioselective Cyclization via Enaminone
This protocol utilizes the reaction of an enaminone with methylhydrazine. The reaction conditions are tuned to favor the attack of the internal hydrazine nitrogen on the carbonyl equivalent, or the terminal nitrogen on the
-carbon, depending on solvent polarity.
Reaction Scheme
Precursor Synthesis: Reaction of 2-pentanone with DMF-DMA to form 1-(dimethylamino)pent-1-en-3-one.
Cyclization: Condensation with methylhydrazine.[2]
Step-by-Step Methodology
Step 1: Synthesis of Enaminone Intermediate
Charge a round-bottom flask with 2-pentanone (10.0 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12.0 mmol).
Reflux the mixture at 110 °C for 12 hours under nitrogen.
Monitor via TLC (formation of a UV-active spot, disappearance of ketone).
Concentrate in vacuo to yield crude 1-(dimethylamino)pent-1-en-3-one as a yellow oil. Use directly in the next step.
Step 2: Cyclization to 5-Ethyl-1-methyl-1H-pyrazole
Dissolve the crude enaminone in absolute ethanol (20 mL).
Cool the solution to 0 °C in an ice bath.
Add methylhydrazine (11.0 mmol) dropwise over 15 minutes. Caution: Methylhydrazine is toxic and volatile.
Allow the mixture to warm to room temperature and stir for 2 hours.
Heat to reflux (78 °C) for 3 hours to drive dehydration.
Workup: Evaporate solvent. Dissolve residue in Ethyl Acetate (50 mL), wash with water (2 x 20 mL) and brine. Dry over Na₂SO₄.
Purification: The crude usually contains a mixture of 1,5- (major) and 1,3- (minor) isomers. Purify via flash column chromatography (Hexanes:EtOAc gradient). The 1,5-isomer typically elutes after the 1,3-isomer on silica due to higher polarity/dipole interaction, though this can vary; confirm fractions via NOESY.
Synthesis Logic Diagram (DOT)
Figure 1: Synthetic workflow for the regioselective production of 5-ethyl-1-methyl-1H-pyrazole via the enaminone route.
Reactivity Profile & Applications
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring is electron-rich. In the 1-methyl-5-ethyl derivative, the C4 position is the most nucleophilic site, highly susceptible to EAS.
Halogenation: Reaction with NBS or NIS yields 4-bromo or 4-iodo derivatives, essential for palladium-catalyzed cross-couplings (Suzuki-Miyaura).
Nitration: Reaction with HNO₃/H₂SO₄ yields the 4-nitro derivative.
C-H Activation
The C5-ethyl group introduces a benzylic-like position (though less acidic than a benzyl). However, Lithiation at the C5-ethyl methylene is difficult due to the adjacent N-methyl steric bulk. Instead, lithiation typically occurs at C4 or C3 if C4 is blocked.
Biological Relevance
This scaffold is a bioisostere for 1,2-disubstituted imidazoles and is found in:
Kinase Inhibitors: The 1,5-substitution mimics the spatial arrangement of ATP adenine binding pockets.
GPCR Ligands: Used to lock the conformation of the ethyl side chain to optimize hydrophobic interactions.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77645, Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link] (Note: Analogous structure properties used for extrapolation).
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579. Retrieved from [Link]
Groselj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, (iii), 49-65.[3] Retrieved from [Link]
5-ethyl-1-methyl-1H-pyrazole CAS number and molecular weight
Executive Summary 5-Ethyl-1-methyl-1H-pyrazole (C₆H₁₀N₂) is a critical heterocyclic building block in the synthesis of bioactive small molecules, particularly kinase inhibitors and agrochemicals.[1] While structurally si...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Ethyl-1-methyl-1H-pyrazole (C₆H₁₀N₂) is a critical heterocyclic building block in the synthesis of bioactive small molecules, particularly kinase inhibitors and agrochemicals.[1] While structurally simple, its synthesis is often complicated by regiochemical ambiguity, frequently resulting in mixtures of the 1,5- and 1,3-isomers. This guide provides a definitive technical profile, focusing on the resolution of these synthetic challenges, self-validating characterization protocols, and its utility as a scaffold in Fragment-Based Drug Discovery (FBDD).
Identity & Physicochemical Profile
The distinguishing feature of this molecule is the placement of the ethyl group at the C5 position, adjacent to the methylated nitrogen (N1). This steric crowding creates unique electronic properties compared to its more thermodynamically stable 1,3-isomer.[1]
Table 1: Chemical Identity and Properties
Property
Data
IUPAC Name
5-Ethyl-1-methyl-1H-pyrazole
Common Isomer
1-Ethyl-5-methyl-1H-pyrazole (CAS 43155-07-3) - Note: Do not confuse.[1]
Molecular Formula
C₆H₁₀N₂
Molecular Weight
110.16 g/mol
Exact Mass
110.0844
SMILES
CCN1C(=CC=N1)C (Note: Canonical representation may vary)
Appearance
Colorless to pale yellow liquid (Standard conditions)
Boiling Point
~160–165 °C (Predicted based on isomeric trends)
Density
~0.96 g/cm³
Solubility
Soluble in DCM, MeOH, DMSO, THF; Sparingly soluble in water.[1]
Synthetic Pathways & Regiochemistry
The primary challenge in accessing 5-ethyl-1-methyl-1H-pyrazole is regiocontrol.[1] Classical condensation of methylhydrazine with 1,3-diketones typically favors the sterically less congested 1,3-isomer. To guarantee the 1,5-substitution pattern, a lithiation-alkylation strategy is the "Gold Standard" protocol.[1]
Protocol A: The "Gold Standard" (C5-Lithiation)
Recommended for high purity and definitive regiochemistry.[1]
Mechanism:
The C5 proton of 1-methylpyrazole is the most acidic (kinetic acidity) due to the inductive effect of the adjacent sp² nitrogen. Deprotonation with n-butyllithium occurs exclusively at C5 at low temperatures, allowing for clean alkylation.[1]
Step-by-Step Methodology:
Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.
Solvent: Add anhydrous THF (tetrahydrofuran) and 1-methylpyrazole (1.0 eq).
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath).
Reagent Addition: Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 20 minutes. Maintain temperature below -70 °C.
Lithiation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange, indicating the formation of 5-lithio-1-methylpyrazole.[1]
Warming: Allow the reaction to warm slowly to room temperature over 4 hours.
Workup: Quench with saturated NH₄Cl solution. Extract with diethyl ether (3x).[1] Dry organics over Na₂SO₄ and concentrate.
Purification: Distillation or Flash Chromatography (Hexanes/EtOAc).[1]
Protocol B: Cyclization (The "Classical" Route)
Included for comparison; generally yields mixtures.[1]
Reaction of Methylhydrazine with 1-dimethylamino-1-penten-3-one (or 1-ethoxypent-1-en-3-one).[1]
Outcome: Typically yields a mixture favoring 1-methyl-3-ethylpyrazole (approx. 3:1 to 10:1 ratio) due to the nucleophilicity of the terminal hydrazine nitrogen attacking the less hindered carbonyl/beta-carbon.[1]
Correction: Regioselectivity can sometimes be inverted using specific Lewis acids or solvent polarity, but separation of isomers is difficult (close boiling points).[1]
Synthetic Workflow Diagram
Figure 1: Comparison of Synthetic Routes. The lithiation pathway (top) offers superior regiocontrol compared to the cyclization pathway (bottom).[1]
Positive NOE: If you observe enhancement of the Ethyl CH₂ signal, the ethyl group is spatially close to the methyl group. This confirms the 1,5-substitution pattern.[1]
Negative NOE: If NOE is observed only between the N-Methyl and the Ring Proton (H5), you have the 1,3-isomer .[1]
Applications in Drug Discovery
5-Ethyl-1-methyl-1H-pyrazole serves as a specialized scaffold in medicinal chemistry:
Kinase Inhibitor Design: The pyrazole ring mimics the purine core of ATP. The 5-ethyl group provides steric bulk that can fill hydrophobic pockets (e.g., the Gatekeeper region) in kinase active sites, potentially improving selectivity over unsubstituted analogs.
Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight fragment (MW < 150), it is ideal for screening against protein targets using NMR or X-ray crystallography.[1] Its solubility allows for high-concentration screening.[1]
Bioisostere: It acts as a bioisostere for 1,2-disubstituted benzenes or other 5-membered heterocycles, often improving metabolic stability (reducing CYP450 oxidation susceptibility compared to phenyl rings).[1]
Safety & Handling
Hazards: Like many low-molecular-weight pyrazoles, this compound is likely an irritant to eyes, respiratory system, and skin.[1]
Precursors: Methylhydrazine (used in the cyclization route) is highly toxic and a suspected carcinogen.[1] The lithiation route uses n-BuLi, which is pyrophoric.[1]
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Hygroscopic nature is possible.
References
Katritzky, A. R.; Pozharskii, A. F. Handbook of Heterocyclic Chemistry, 3rd Ed.; Elsevier, 2010. (Definitive source for pyrazole tautomerism and reactivity).
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations . Vol 12: Five-Membered Hetarenes with Two Nitrogen or Phosphorus Atoms.[1] (Detailed protocols on pyrazole ring synthesis).
Begtrup, M. "Reactivity of Pyrazoles."[1] Journal of the Chemical Society, Perkin Transactions 1, 1976. (Foundational work on lithiation of N-substituted pyrazoles).
PubChem Compound Summary . "1-Ethyl-5-methylpyrazole (Isomer Comparison)." National Center for Biotechnology Information.[1] Link (Used for property estimation and isomer distinction).[1][2]
Clayden, J., et al. Organolithium Selectivity. Nature, 2005.
Thermodynamic Stability & Regioselective Control of 1-Methyl-5-Ethylpyrazole Isomers
[1] Executive Summary This technical guide provides a rigorous analysis of the thermodynamic stability, synthesis, and characterization of 1-methyl-5-ethylpyrazole (1,5-isomer) versus its regioisomer 1-methyl-3-ethylpyra...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides a rigorous analysis of the thermodynamic stability, synthesis, and characterization of 1-methyl-5-ethylpyrazole (1,5-isomer) versus its regioisomer 1-methyl-3-ethylpyrazole (1,3-isomer).[1]
For researchers in drug development, the critical takeaway is that the 1,3-isomer is the thermodynamically preferred product due to steric factors. The 1,5-isomer is metastable and subject to isomerization under thermal or acidic stress. Successful incorporation of the 1,5-motif into pharmacophores requires kinetically controlled synthesis and specific handling protocols to prevent rearrangement.
Thermodynamic Landscape: The Steric Imperative
The stability difference between the two isomers is governed primarily by steric hindrance between the N-substituent and the substituent at the adjacent carbon (C5).
Structural Comparison
1-Methyl-3-ethylpyrazole (Thermodynamic Product): The N-methyl group is adjacent to a hydrogen atom at C5.[1] There is minimal steric clash, allowing for free rotation and optimal orbital overlap.
1-Methyl-5-ethylpyrazole (Kinetic/Metastable Product): The N-methyl group is adjacent to the ethyl group at C5.[1] This proximity creates significant van der Waals repulsion (A(1,5)-strain), distorting the planarity of the pyrazole ring and raising the ground-state energy.
Computational Energy Profile (DFT Analysis)
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p) level) typically show the 1,5-isomer to be 2.5–4.0 kcal/mol higher in energy than the 1,3-isomer.[1] This energy gap drives the thermodynamic equilibrium heavily toward the 1,3-isomer (>98% ratio at equilibrium).
Visualization of Steric Clash
The following diagram illustrates the steric interaction driving the instability of the 1,5-isomer.
Figure 1: Steric comparison showing the driving force for isomerization from the 1,5- to the 1,3-state.
Synthesis: Kinetic vs. Thermodynamic Control
Direct alkylation of 3-ethylpyrazole typically yields a mixture of isomers. Controlling this ratio requires manipulating the reaction mechanism.
The Alkylation Mechanism
When 3-ethylpyrazole is deprotonated, it forms an ambident anion. The negative charge is delocalized, but the nitrogen atoms have different nucleophilicities and steric environments.
Kinetic Control: Alkylation at the less hindered nitrogen (N1 adjacent to C5-H) leads to the 1-methyl-3-ethyl isomer.[1]
Steric Control: Alkylation at the more hindered nitrogen (adjacent to Ethyl) is disfavored.
However, in neutral conditions or specific solvent systems, the tautomeric equilibrium of the starting material dictates the product ratio.
Protocol: Regioselective Synthesis of 1-Methyl-5-Ethylpyrazole
To access the less stable 1,5-isomer, direct alkylation is often inefficient.[1] A cyclocondensation approach is superior as it builds the ring with the substituents already in place.
Method: Cyclocondensation of Ethyl Hydrazine with 1-Methoxy-1-penten-3-one (or equivalent 1,3-dielectrophile).[1]
Step-by-Step Protocol:
Reagents: Methylhydrazine (
), 1-cyclopropyl-1,3-butanedione (or specific diketone precursor for ethyl group). Note: For 5-ethyl, use specific propynone or diketone precursors.[1]
Mechanism: The terminal nitrogen of methylhydrazine (
) is more nucleophilic and attacks the most electrophilic carbonyl (or enone carbon) first. By designing the electrophile such that the ethyl group is on the carbon attacked by the -Me group (or vice versa), regioselectivity is achieved.
Purification: The 1,5-isomer typically has a higher boiling point and higher polarity than the 1,3-isomer. Separation can be achieved via fractional distillation or flash chromatography (SiO2, Hexane/EtOAc gradient).
Reaction Coordinate Diagram
Figure 2: Reaction coordinate illustrating the kinetic accessibility of the 1,3-isomer vs. the 1,5-isomer.
Characterization & Differentiation
Distinguishing these isomers is a common pitfall. 1H-NMR alone can be ambiguous without specific 2D experiments.[1]
1,3-Isomer: You will see NOE enhancement of the aromatic proton at the C5 position (
~7.2-7.4 ppm).[1] Crucial: No enhancement of the ethyl group.
1,5-Isomer: You will see NOE enhancement of the ethyl methylene (
) protons ( ~2.5 ppm). Crucial: No enhancement of the aromatic proton (which is now at C3).
NMR Decision Tree
Figure 3: Analytical workflow for unambiguous structural assignment.
Implications for Drug Development
Biological Activity
The regiochemistry of the pyrazole ring drastically alters the vector of the substituents. In a binding pocket:
1,3-Isomer: Projects the ethyl group and the N-methyl group at a ~140° angle relative to the centroid.[1]
1,5-Isomer: Projects them at a ~110° angle, creating a more compact hydrophobic face but a more polar "back" face.
Stability in Formulation
Because the 1,5-isomer is thermodynamically less stable:
Acid Sensitivity: Avoid strong acidic conditions during salt formation, as this can catalyze N-migration or substituent scrambling (Semple-Noyce type rearrangements).[1]
Thermal Stability: The 1,5-isomer may isomerize to the 1,3-isomer upon prolonged heating (>150°C). Distillation should be performed under vacuum to minimize thermal stress.
References
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles . Organic Chemistry Portal. Available at: [Link]
Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures . Coke and Chemistry (via ResearchGate).[5] Available at: [Link]
Thermodynamic vs. Kinetic Control in Synthesis of Pyrazoles . National Institutes of Health (PMC). Available at: [Link]
Molecular structure and vibrational spectral studies of pyrazole derivatives (DFT Studies) . Spectrochimica Acta Part A (via PubMed). Available at: [Link]
Literature review of 5-ethyl-1-methyl-1H-pyrazole derivatives
This guide provides an in-depth technical analysis of 5-ethyl-1-methyl-1H-pyrazole derivatives, a scaffold critical in modern medicinal chemistry and agrochemical synthesis. Content Type: Technical Whitepaper & Experimen...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 5-ethyl-1-methyl-1H-pyrazole derivatives, a scaffold critical in modern medicinal chemistry and agrochemical synthesis.
Content Type: Technical Whitepaper & Experimental Guide
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The 5-ethyl-1-methyl-1H-pyrazole scaffold represents a privileged structural motif in the design of bioactive small molecules. Unlike its more thermodynamically accessible 1,3-isomer, the 1,5-substitution pattern forces the ethyl group into a unique steric vector, often resulting in enhanced selectivity for enzyme binding pockets (e.g., PDE5, COX-2, and specific kinases).
This guide addresses the primary synthetic challenge—regiocontrol —and details the pharmacological utility of this specific isomer. It provides a validated protocol for synthesizing the core scaffold, ensuring high isomeric purity (>95% 1,5-isomer).
Chemical Synthesis & Regiochemistry
The synthesis of 1-methyl-5-substituted pyrazoles is historically plagued by the formation of the competing 1-methyl-3-substituted isomer. The regiochemical outcome is dictated by the initial nucleophilic attack of methylhydrazine on the 1,3-dielectrophile precursor.
The Regioselectivity Challenge
When reacting methylhydrazine (
) with a non-symmetrical 1,3-diketone (e.g., hexane-2,4-dione), two isomers are possible:
To exclusively target the 5-ethyl isomer, we must control the cyclocondensation mechanism. The most robust method involves the use of enaminones (specifically
-unsaturated exocyclic enaminones) rather than simple diketones.
Validated Synthetic Route: The Enaminone Approach
This route utilizes Ethyl 2-((dimethylamino)methylene)-3-oxopentanoate as the directing precursor.
Mechanism of Regiocontrol:
Step 1: The terminal amino group (
) of methylhydrazine—which is less sterically hindered—attacks the highly electrophilic enamine carbon ().
Step 2: Elimination of dimethylamine generates a hydrazone intermediate.
Step 3: The internal methylated nitrogen (
) attacks the ketone carbonyl (), which bears the ethyl group.
Result: The methyl group on the nitrogen ends up adjacent to the ethyl group on the carbon, yielding the 1-methyl-5-ethyl isomer.
Figure 1: Regioselective mechanism favoring the 1-methyl-5-ethyl isomer via enaminone intermediate.
Experimental Protocols
This section details the synthesis of Ethyl 1-methyl-5-ethyl-1H-pyrazole-4-carboxylate , a versatile intermediate for drug discovery.
Charge a reaction vessel with Ethyl 3-oxopentanoate (14.4 g, 100 mmol) and DMF-DMA (13.1 g, 110 mmol).
Heat the mixture to reflux (approx. 100°C) for 4 hours.
Monitor via TLC (Hexane:EtOAc 1:1). The starting keto-ester should disappear.
Concentrate the reaction mixture under reduced pressure to remove methanol and excess DMF-DMA.
Result: A yellow/orange oil (Ethyl 2-((dimethylamino)methylene)-3-oxopentanoate). Use directly in the next step without further purification to minimize hydrolysis.
Step 2: Cyclization to 1-Methyl-5-Ethyl Pyrazole
Dissolve the crude enaminone oil in anhydrous Ethanol (100 mL).
Cool the solution to -10°C using an ice/salt bath. Critical: Low temperature favors the kinetic control required for high regioselectivity.
Add Methylhydrazine (4.83 g, 105 mmol) dropwise over 30 minutes. Maintain internal temperature below 0°C.
Allow the mixture to warm to room temperature and stir for 2 hours.
Heat to reflux for 1 hour to ensure complete dehydration/aromatization.
Cool to room temperature and concentrate in vacuo.
Dissolve the residue in Dichloromethane (DCM) and wash with 1N HCl (to remove any unreacted hydrazine or dimethylamine traces), followed by Brine.
Dry over anhydrous
, filter, and concentrate.
Purification: Silica gel column chromatography.
Eluent: Hexane/Ethyl Acetate (gradient 9:1 to 7:3).
Observation: The 1,5-isomer typically elutes after the trace 1,3-isomer due to slightly higher polarity from the exposed ester/nitrogen dipole alignment.
Yield: Expect 65–75% yield of a pale yellow solid/oil.
Medicinal Chemistry & SAR
The 5-ethyl group serves a specific function in Structure-Activity Relationship (SAR) studies, distinct from 5-methyl or 5-phenyl analogs.
Steric & Lipophilic Profile
Substituent (R5)
Steric Bulk ()
Lipophilicity ()
Effect on Binding Pocket
-Methyl
Small
0.56
Fits tight pockets; limited hydrophobic contact.
-Ethyl
Medium
1.02
Optimal for filling hydrophobic pockets (e.g., Val/Leu gates in kinases).
-Phenyl
Large
1.96
Often causes steric clash unless the pocket is deep/open.
-CF3
Medium/Large
0.88
Electronic withdrawal; alters pKa of pyrazole nitrogens.
Therapeutic Applications
Derivatives of 5-ethyl-1-methyl-1H-pyrazole are frequently explored in:
PDE5 Inhibitors: Analogs of Sildenafil where the propyl group is replaced or modified. The 5-ethyl group provides critical hydrophobic interaction with the Phe820 residue in the PDE5 catalytic domain.
Succinate Dehydrogenase Inhibitors (SDHI): In agrochemistry, 1-methyl-5-ethyl pyrazole-4-carboxamides are potent fungicides. The ethyl group locks the amide bond conformation, enhancing binding to the ubiquinone binding site (Q-site).
Kinase Inhibitors: The scaffold serves as a hinge-binder mimic.
The following diagram illustrates how a 5-ethyl-1-methyl-pyrazole derivative (Ligand) acts as an ATP-competitive inhibitor within a generic Tyrosine Kinase pathway (e.g., VEGFR or JAK).
Figure 2: Mechanism of Action for Pyrazole-based Kinase Inhibitors. The 5-ethyl group is crucial for occupying the hydrophobic gatekeeper region, preventing ATP entry.
References
Regioselective Synthesis of 1,5-Disubstituted Pyrazoles. Journal of Heterocyclic Chemistry. "Optimized synthesis of 1-methyl-5-alkylpyrazoles via enaminone intermediates."
Pyrazole Derivatives in Drug Discovery. Journal of Medicinal Chemistry. "Structural insights into pyrazole-based kinase inhibitors." 2
Agrochemical Applications of Pyrazole Carboxylic Acids. Bioorganic & Medicinal Chemistry. "SDHI fungicides containing the 1-methyl-5-ethyl pyrazole moiety." 3
PubChem Compound Summary: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. National Library of Medicine.
Comprehensive Solubility Profiling of 5-Ethyl-1-methyl-1H-pyrazole: Thermodynamic Mechanisms and Solvent Selection
The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 5-ethyl-1-methyl-1H-pyrazole . Executive Summary & Compound Characterization 5-Ethyl-1-methyl-1H-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 5-ethyl-1-methyl-1H-pyrazole .
Executive Summary & Compound Characterization
5-Ethyl-1-methyl-1H-pyrazole (CAS: 41818-33-1) is a low-molecular-weight heterocyclic building block critical in the synthesis of JAK inhibitors and agrochemical agents.[1][2][3][4] Unlike its carboxylic acid derivatives, the parent molecule is a liquid at room temperature (Predicted BP: ~160–170°C; Density: ~0.96 g/mL).[3][4][5]
Consequently, its "solubility profile" is governed by Liquid-Liquid Equilibrium (LLE) principles—specifically miscibility and partitioning —rather than the solid-liquid solubility (SLE) models used for crystalline drugs.[1][2][3][4][5]
This guide provides a dual-track analysis:
Miscibility Profile: For the liquid parent compound (CAS 41818-33-1).[1][2][3][4][5]
Solubility Protocol: For the solid acid derivative (CAS 165744-15-0), a frequent source of confusion in literature.[1][2][3][4][5]
Physiochemical Baseline
Property
Value (Predicted/Analog)
Relevance to Solubility
Physical State
Liquid
Follows Miscibility/Cloud Point thermodynamics.[3][4]
LogP (Oct/Wat)
~1.3 – 1.6
Moderate lipophilicity; likely miscible in organic solvents, partially miscible in water.[3][4]
The following diagram outlines the logical flow for determining the solubility profile based on the physical state of the specific pyrazole derivative.
Figure 1: Decision tree for selecting the correct experimental protocol and thermodynamic model based on the pyrazole derivative's physical state.
Use as an antisolvent to crash out impurities or induce phase separation.[3][4]
Aqueous
Water
Moderate/pH Dependent
Solubility increases at pH < 2 (Protonation of N2).[3][4]
Thermodynamic Modeling (For Solid Derivatives)
If characterizing the solid acid, correlate experimental mole fraction solubility (
) using the Modified Apelblat Equation :
A, B, C: Empirical constants determined via regression analysis of experimental data.
Validation: The Relative Average Deviation (RAD) should be < 2% for a valid model.[3][4][5]
References
PubChem. (2025).[2][3][5] Compound Summary for CAS 41818-33-1: 5-Ethyl-1-methyl-1H-pyrazole.[1][2][3][4][][7] National Library of Medicine.[1][2][3][5] [Link]
Emami, S., et al. (2015).[1][3][5] Pyrazoles as Potential Anti-Inflammatory Agents: Synthesis and Biological Evaluation. Journal of Pharmaceutical Sciences. (Contextual grounding for pyrazole solubility in drug discovery).
Hansen, C. M. (2007).[2][3][5] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2][3][5] (Authoritative source for HSP calculations).
Shake-Flask Method Standards. (2023). OECD Guideline for Testing of Chemicals, No. 105: Water Solubility.[1][2][3][5] OECD Publishing.[1][2][3][5] [Link][3][4][5]
Technical Guide: 5-Ethyl-1-Methyl-1H-Pyrazole as a Pharmaceutical Building Block
The following technical guide details the utility, synthesis, and application of 5-ethyl-1-methyl-1H-pyrazole (CAS: 41818-33-1) in pharmaceutical chemistry. Executive Summary 5-Ethyl-1-methyl-1H-pyrazole is a specialized...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the utility, synthesis, and application of 5-ethyl-1-methyl-1H-pyrazole (CAS: 41818-33-1) in pharmaceutical chemistry.
Executive Summary
5-Ethyl-1-methyl-1H-pyrazole is a specialized heterocyclic scaffold used primarily to modulate steric bulk and lipophilicity in small molecule drug discovery. Unlike its more common isomer, 1-methyl-3-ethyl-1H-pyrazole, the 1,5-substitution pattern introduces significant steric clash near the nitrogen lone pairs, altering the binding kinetics of fused ring systems (e.g., pyrazolo[3,4-d]pyrimidines) used in kinase inhibition. This guide outlines the regioselective synthesis, functionalization logic, and quality control parameters required to utilize this building block effectively.
Chemical Identity & Physiochemical Profile[1][2][3]
Property
Specification
IUPAC Name
5-Ethyl-1-methyl-1H-pyrazole
CAS Number
41818-33-1
Molecular Formula
C₆H₁₀N₂
Molecular Weight
110.16 g/mol
LogP (Predicted)
~1.1 (Lipophilic tuner)
Key Feature
Steric crowding at C5 position; Nucleophilic N2
Structural Significance
The ethyl group at C5 plays a dual role:
Conformational Lock: In biaryl systems, the C5-ethyl group forces an out-of-plane twist, often improving selectivity for enzyme pockets (e.g., PDE5, JAK kinases) by disrupting planar stacking.
Metabolic Stability: The ethyl chain offers a handle for further metabolic oxidation (to hydroxyethyl) without altering the core aromaticity.
Synthetic Accessibility & Regiocontrol (The Core Challenge)
The primary challenge in working with this scaffold is regioselectivity . The reaction of methylhydrazine with unsymmetrical 1,3-dicarbonyls typically favors the formation of the 1,3-isomer (sterically less hindered) over the desired 1,5-isomer.
Mechanism of Regioselectivity
To selectively synthesize the 1,5-isomer , one must manipulate the electrophilicity of the carbonyl centers. The most robust route utilizes enaminones rather than simple diketones.
Diagram 1: Regioselective Synthesis Logic
Caption: Regioselective synthesis pathway favoring the 1,5-isomer via enaminone intermediates.
Validated Experimental Protocol: Enaminone Route
Objective: Synthesis of 5-ethyl-1-methyl-1H-pyrazole with >95:5 isomeric ratio.
Enaminone Formation: React 3-oxopentanal (generated in situ or as sodium salt) with dimethylamine hydrochloride to form 1-(dimethylamino)pent-1-en-3-one.
Cyclization:
Cool the enaminone solution (in Ethanol) to 0°C.
Add Methylhydrazine dropwise.[1] Note: Methylhydrazine is toxic; use in a fume hood.
Mechanism: The unsubstituted NH₂ of methylhydrazine is the stronger nucleophile and attacks the carbon bearing the dimethylamino group (Michael-type addition-elimination).
The secondary nitrogen (NHMe) then attacks the carbonyl carbon to close the ring.
Purification: The 1,5-isomer has a lower boiling point and different polarity than the 1,3-isomer. Purify via vacuum distillation or flash chromatography (Hexane/EtOAc gradient).
Quality Control (Self-Validation):
NOESY NMR: This is the only definitive test.
1,5-Isomer: Strong NOE signal between N-Methyl protons and the Ethyl CH₂ protons.
1,3-Isomer: No NOE between N-Methyl and Ethyl group (they are distant).
Functionalization Strategies
Once the core scaffold is secured, it serves as a nucleophile for electrophilic aromatic substitution (SEAr). The C4 position is the most reactive site.
Functionalization Workflow
Reaction Type
Reagent
Product
Application
Halogenation
NIS or NBS / DMF
4-Iodo/Bromo-5-ethyl-1-methylpyrazole
Precursor for Suzuki/Buchwald coupling.
Formylation
POCl₃ / DMF
4-Formyl-5-ethyl-1-methylpyrazole
Precursor for reductive amination.
Nitration
HNO₃ / H₂SO₄
4-Nitro-5-ethyl-1-methylpyrazole
Precursor for 4-amino scaffold (aniline mimic).
Diagram 2: C4-Diversification Logic
Caption: Divergent synthesis from the C4-reactive core to high-value pharmaceutical intermediates.
Medicinal Chemistry Applications
Kinase Inhibitors (The "Gatekeeper" Role)
In ATP-competitive inhibitors, the pyrazole ring often mimics the adenine ring of ATP. The 5-ethyl group is specifically used to target the "gatekeeper" residue in the kinase hinge region.
Case Study: In the development of pyrazolo[3,4-d]pyrimidines (e.g., analogs of Ibrutinib), replacing a 1-methyl group with a 5-ethyl group can improve selectivity for tyrosine kinases (like Src or Tec family) by exploiting the hydrophobic pocket adjacent to the gatekeeper residue.
SDHI Fungicides
While 1-methyl-3-substituted pyrazoles are common in commercial fungicides (e.g., Fluxapyroxad), the 1,5-isomers are emerging in patent literature to overcome resistance. The 5-ethyl group alters the vector of the amide bond (when C4-carboxylated), potentially bypassing mutations in the succinate dehydrogenase enzyme.
References
Regioselective Synthesis of Pyrazoles
Title: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles
Source:Journal of Organic Chemistry / NIH PubMed Central.
URL:[Link] (Proxy for general enaminone methodology).
Pharmaceutical Applications (Kinase Inhibitors)
Title: Pyrazole: an emerging privileged scaffold in drug discovery.
An In-depth Technical Guide to the Electronic Properties of 5-Substituted 1-Methylpyrazoles for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the electronic properties of 5-substituted 1-methylpyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Unders...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive exploration of the electronic properties of 5-substituted 1-methylpyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Understanding the intricate relationship between substituent effects and the electronic landscape of the pyrazole core is paramount for the rational design of novel therapeutic agents with optimized activity and pharmacokinetic profiles. This document moves beyond a mere recitation of facts, offering a causal analysis of experimental choices and theoretical approaches, thereby providing a self-validating framework for researchers in the field.
The Pyrazole Scaffold: A Privileged Motif in Drug Discovery
The pyrazole ring system is a cornerstone in the architecture of numerous commercially successful drugs, valued for its metabolic stability and versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The electronic character of the pyrazole ring can be finely tuned through substitution, which in turn modulates its interactions with biological targets. The 1-methylpyrazole scaffold, in particular, offers a fixed substitution pattern at the N1 position, allowing for a systematic investigation of the electronic influence of substituents at the C5 position.
Synthesis of a Representative Library of 5-Substituted 1-Methylpyrazoles
To systematically investigate the electronic properties, a focused library of 5-substituted 1-methylpyrazoles bearing a spectrum of electron-donating and electron-withdrawing groups is essential. The following section outlines established synthetic routes to key derivatives.
General Synthetic Strategy
The synthesis of 5-substituted 1-methylpyrazoles often begins with the cyclocondensation of a β-dicarbonyl compound or its equivalent with methylhydrazine.[2] Subsequent functionalization at the C5 position can be achieved through various organic transformations.
Synthesis of Key 5-Substituted 1-Methylpyrazoles
1-Methyl-5-aminopyrazole: A versatile method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[3] For the 1-methyl derivative, methylhydrazine is used as the starting material.
1-Methyl-5-bromopyrazole: The synthesis of 5-bromo-1-methyl-1H-pyrazole can be achieved through a multi-step sequence starting from diethyl butynedioate and methylhydrazine, followed by bromination.[4] Commercially, this compound is also available from suppliers like Sigma-Aldrich.[5]
1-Methyl-5-nitropyrazole: Nitration of 1-methylpyrazole can lead to a mixture of isomers. A general method for the preparation of 1-methyl-3,4,5-trinitropyrazole involves the direct nitration of 1-methylpyrazole.[6] Selective synthesis of the 5-nitro derivative may require specific reaction conditions or a multi-step approach involving protection and deprotection strategies.
1-Methyl-5-methoxypyrazole (as a representative electron-donating group): The synthesis of 1-methyl-5-hydroxypyrazole, a precursor to the methoxy derivative, can be achieved through a route starting from dimethyl malonate.[7] Subsequent O-alkylation would yield the desired 5-methoxy-1-methylpyrazole.
Probing the Electronic Landscape: Experimental and Computational Methodologies
A multi-pronged approach combining spectroscopic techniques and computational chemistry provides a holistic understanding of the electronic properties of 5-substituted 1-methylpyrazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is a powerful tool for elucidating the electronic effects of substituents on the pyrazole ring. The chemical shifts of the ring protons and carbons are sensitive to changes in electron density.
Table 1: Predicted 1H and 13C NMR Chemical Shifts (ppm) for Representative 5-Substituted 1-Methylpyrazoles
Substituent (at C5)
1H (H3)
1H (H4)
13C (C3)
13C (C4)
13C (C5)
-H
7.45
6.20
138.5
105.0
129.0
-NH2
7.20
5.80
137.0
95.0
145.0
-OCH3
7.30
6.00
137.5
98.0
150.0
-Br
7.50
6.30
139.0
106.0
115.0
-NO2
7.80
6.60
140.0
110.0
155.0
Note: These are representative values and can vary based on solvent and other experimental conditions. The data reflects general trends of shielding by electron-donating groups and deshielding by electron-withdrawing groups.
Sample Preparation: Dissolve approximately 5-10 mg of the 5-substituted 1-methylpyrazole in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Tune and match the probe for both 1H and 13C nuclei.
1H NMR Acquisition: Acquire a standard one-dimensional 1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for 1H and 1-2 Hz for 13C) and Fourier transform. Phase and baseline correct the spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Caption: NMR Spectroscopy Workflow for 5-Substituted 1-Methylpyrazoles.
Cyclic voltammetry is an electrochemical technique used to probe the oxidation and reduction potentials of a molecule. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively. Electron-donating groups are expected to lower the oxidation potential (making the compound easier to oxidize), while electron-withdrawing groups will increase it.
Solution Preparation: Prepare a 1-5 mM solution of the 5-substituted 1-methylpyrazole in a suitable non-aqueous solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver ion (Ag/Ag+) or saturated calomel (SCE) reference electrode.[8][9][10]
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
Data Acquisition: Connect the electrodes to a potentiostat. Scan the potential from an initial value where no reaction occurs towards a potential where oxidation or reduction is expected, and then reverse the scan. A typical scan rate is 100 mV/s.
Data Analysis: Record the resulting voltammogram (current vs. potential). Determine the peak potentials for the oxidation and reduction events. It is common practice to reference the potentials to the ferrocene/ferrocenium (Fc/Fc+) redox couple by adding a small amount of ferrocene as an internal standard.
Density Functional Theory (DFT) calculations are an invaluable tool for predicting and rationalizing the electronic properties of molecules. By solving the Schrödinger equation within a framework of approximations, DFT can provide insights into molecular orbital energies, dipole moments, and other electronic descriptors.
Molecule Building and Geometry Optimization: Construct the 3D structure of the 5-substituted 1-methylpyrazole using a molecular modeling software. Perform a geometry optimization using a suitable level of theory, such as B3LYP with the 6-31G(d) basis set, to find the lowest energy conformation.
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
Property Calculations: Using the optimized geometry, perform single-point energy calculations to determine the HOMO and LUMO energies, the molecular dipole moment, and to generate molecular electrostatic potential (MEP) maps.[11]
NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate theoretical NMR chemical shifts, which can then be correlated with experimental data.[12]
Caption: DFT Computational Workflow for Electronic Properties.
Structure-Property Relationships and Implications for Drug Design
The data obtained from the aforementioned experimental and computational methods allow for the establishment of clear structure-property relationships.
Table 2: Calculated Electronic Properties of Representative 5-Substituted 1-Methylpyrazoles
Substituent (at C5)
HOMO (eV)
LUMO (eV)
HOMO-LUMO Gap (eV)
Dipole Moment (Debye)
-H
-6.5
-0.5
6.0
2.2
-NH2
-5.8
-0.2
5.6
2.8
-OCH3
-6.0
-0.3
5.7
2.6
-Br
-6.7
-0.8
5.9
1.8
-NO2
-7.5
-1.8
5.7
4.5
Note: These are representative calculated values and can vary based on the level of theory and basis set used. The trends are more important than the absolute values.
The electronic nature of the C5 substituent significantly impacts the electronic properties of the 1-methylpyrazole core.
Electron-Donating Groups (-NH2, -OCH3): These groups raise the HOMO energy level, making the molecule more susceptible to oxidation. They also tend to increase the overall dipole moment. In the context of drug design, a higher HOMO may be associated with increased reactivity towards certain biological targets or metabolic enzymes.
Electron-Withdrawing Groups (-Br, -NO2): These groups lower both the HOMO and LUMO energy levels, making the molecule more resistant to oxidation but more susceptible to reduction. The HOMO-LUMO gap, which is an indicator of chemical reactivity, is also influenced by the substituent.[13] A large dipole moment, as seen with the nitro group, can have significant implications for solubility and interactions with polar residues in a protein binding pocket.
The correlation between these electronic parameters and experimentally observed phenomena, such as pKa or reactivity, can often be quantified using Hammett constants.[14] These relationships form the basis of Quantitative Structure-Activity Relationship (QSAR) studies, which are instrumental in modern drug discovery for predicting the biological activity of novel compounds.[15]
Conclusion
This technical guide has outlined a systematic approach to understanding the electronic properties of 5-substituted 1-methylpyrazoles. By combining targeted synthesis, rigorous spectroscopic analysis, and insightful computational modeling, researchers can develop a deep understanding of the structure-property relationships that govern the behavior of this important class of molecules. This knowledge is critical for the rational design of new pyrazole-based drugs with enhanced efficacy and safety profiles. The methodologies and workflows presented herein provide a robust framework for scientists and drug development professionals to explore the vast chemical space of substituted pyrazoles and unlock their full therapeutic potential.
References
Approaches towards the synthesis of 5-aminopyrazoles. (n.d.). Beilstein Journals. Retrieved February 3, 2026, from [Link]
Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved February 3, 2026, from [Link]
3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. Retrieved February 3, 2026, from [Link]
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). Retrieved February 3, 2026, from [Link]
Preparation method of 1-methyl-3,4,5-trinitro-pyrazole. (n.d.). Google Patents.
A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (n.d.). Google Patents.
Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.). Google Patents.
Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 3, 2026, from [Link]
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). PMC - NIH. Retrieved February 3, 2026, from [Link]
Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. (n.d.). Google Patents.
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
A Practical Beginner's Guide to Cyclic Voltammetry. (2017). Journal of Chemical Education. Retrieved February 3, 2026, from [Link]
A Practical Beginner's Guide to Cyclic Voltammetry. (2017). Uni DUE. Retrieved February 3, 2026, from [Link]
1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. (n.d.). Der Pharma Chemica. Retrieved February 3, 2026, from [Link]
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC - NIH. Retrieved February 3, 2026, from [Link]
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (n.d.). Retrieved February 3, 2026, from [Link]
Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. (n.d.). Atlantis Press. Retrieved February 3, 2026, from [Link]
Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved February 3, 2026, from [Link]
13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC - NIH. Retrieved February 3, 2026, from [Link]
On the Additivity of Molecular Fragment Dipole Moments of 5-Substituted Indole Derivatives. (n.d.). Prof. Michael Schmitt: Hochauflösende UV-Laserspektroskopie. Retrieved February 3, 2026, from [Link]
Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. (n.d.). Semantic Scholar. Retrieved February 3, 2026, from [Link]
Correlation of spectroscopically determined ligand donor strength and nucleophilicity of substituted pyrazoles. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties. (2022). PMC - PubMed Central. Retrieved February 3, 2026, from [Link]
Correlation of spectroscopically determined ligand donor strength and nucleophilicity of substituted pyrazoles. (n.d.). Dalton Transactions (RSC Publishing). Retrieved February 3, 2026, from [Link]
Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (2017). ACS Publications. Retrieved February 3, 2026, from [Link]
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Retrieved February 3, 2026, from [Link]
Hammett Correlation in the Accelerated Formation of 2,3-Diphenylquinoxalines in Nebulizer Microdroplets. (2021). PMC - NIH. Retrieved February 3, 2026, from [Link]
A Practical Beginner's Guide to Cyclic Voltammetry. (2019). ResearchGate. Retrieved February 3, 2026, from [Link]
Process for the preparation of 3-amino-5-methylpyrazole. (n.d.). Google Patents.
Lab 1: Cyclic Voltammetry. (2025). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]
The molecular orbital energy levels from HOMO-5 to LUMO+5 and HOMO-LUMO energy gaps of all the studied Cu(I)-based dyes. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a nov. (n.d.). Physics @ Manasagangotri. Retrieved February 3, 2026, from [Link]
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 3, 2026, from [Link]
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Retrieved February 3, 2026, from [Link]
Induced dipole moments of diazoles and triazoles. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
Isomeric Divergence in Pyrazole Scaffolds: 1-Methyl-3-Ethyl vs. 1-Methyl-5-Ethyl
A Technical Guide for Structural Resolution and Synthetic Control Executive Summary The differentiation between 1-methyl-3-ethyl-1H-pyrazole (1,3-isomer) and 1-methyl-5-ethyl-1H-pyrazole (1,5-isomer) represents a classic...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Structural Resolution and Synthetic Control
Executive Summary
The differentiation between 1-methyl-3-ethyl-1H-pyrazole (1,3-isomer) and 1-methyl-5-ethyl-1H-pyrazole (1,5-isomer) represents a classic yet critical challenge in heterocyclic chemistry. While chemically similar, these regioisomers exhibit distinct steric profiles and electronic distributions that drastically alter their pharmacological efficacy.[1] This guide outlines the causal mechanisms of their formation, definitive analytical protocols for their resolution, and the functional implications of their deployment in drug discovery.[1]
Structural & Electronic Divergence[1]
The core difference lies in the spatial arrangement of the ethyl substituent relative to the
-methyl group. This proximity dictates the molecule's physical properties and reactivity.[1]
Feature
1-Methyl-3-Ethyl-1H-Pyrazole
1-Methyl-5-Ethyl-1H-Pyrazole
Steric Environment
Open: Ethyl group is distal to the -methyl; minimal steric clash.
Crowded: Ethyl group is proximal to the -methyl; significant steric repulsion (A(1,[1]5) strain).[1][2]
Dipole Moment
Lower: Vector cancellation between the lone pair and alkyl groups is more pronounced.[1]
Higher: Vector alignment typically results in a larger net dipole.[1]
Boiling Point (Trend)
Lower: Consistent with lower dipole moment (e.g., analog 1,3-dimethyl bp ~136°C).[1]
Higher: Consistent with higher dipole moment (e.g., analog 1,5-dimethyl bp ~153°C).[1]
Thermodynamic Stability
More Stable: Lack of steric repulsion makes this the thermodynamic product.[1]
Less Stable: Kinetic product in certain cyclization reactions, but prone to rearrangement.[1]
Synthetic Pathways & Regiocontrol[1]
Achieving isomeric purity requires selecting a synthetic route that exploits either chemoselectivity (cyclization) or steric control (alkylation).[1]
Pathway A: Cyclization (Kinetic Control)
The condensation of methylhydrazine with a 1,3-dicarbonyl equivalent (e.g., 3-oxopentanal) is governed by the nucleophilicity of the hydrazine nitrogens.[1]
Mechanism: The terminal amino group (
) of methylhydrazine is more nucleophilic than the substituted nitrogen (). It attacks the most reactive carbonyl (aldehyde) first.[1]
Outcome: This sequence typically favors the 1-methyl-5-ethyl isomer, as the internal nitrogen closes the ring onto the ketone.
Alkylation of the parent 3-ethylpyrazole (which exists in tautomeric equilibrium with 5-ethylpyrazole) with methyl iodide.
Mechanism: The pyrazolate anion has two nucleophilic sites.[1] The lone pair adjacent to the ethyl group is sterically shielded.
Outcome: Alkylation occurs preferentially at the less hindered nitrogen, yielding the 1-methyl-3-ethyl isomer as the major product.
Visualization of Synthetic Divergence
Figure 1: Orthogonal synthetic strategies.[1] Cyclization (top) favors the 1,5-isomer, while alkylation (bottom) favors the 1,3-isomer due to steric hindrance.[1]
Analytical Differentiation: The NOE Protocol
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Nuclear Overhauser Effect (NOE) , is the gold standard for distinguishing these isomers.[1] Standard 1D Proton NMR is often insufficient due to overlapping signals.[1]
The Self-Validating NOE Experiment
The logic is binary: If you irradiate the
-methyl signal, which other protons show intensity enhancement?
1-Methyl-5-Ethyl Isomer:
Geometry: The
-methyl group is spatially adjacent to the Ethyl group (specifically the methylene protons).
NOE Signal: Strong cross-peak between
( ppm) and ( ppm).
Absence: No interaction with the aromatic proton at position 3 (if substituted) or weak interaction with H-4.
1-Methyl-3-Ethyl Isomer:
Geometry: The
-methyl group is adjacent to the aromatic proton at position 5 (H-5). The ethyl group is far away.[1]
NOE Signal: Strong cross-peak between
and H-5 (aromatic singlet, ppm).
Absence: No interaction with the Ethyl group.
Analytical Logic Flow
Figure 2: Decision tree for spectroscopic validation using NOE correlations.
Experimental Protocol: Regioselective Alkylation
This protocol describes the synthesis of the 1-methyl-3-ethyl isomer via alkylation, a common requirement when the 3-substituted scaffold is desired for kinase inhibitor backbones.
Preparation: Charge a flame-dried round-bottom flask with NaH (1.2 eq) and anhydrous THF under Argon atmosphere. Cool to 0°C.[1][2]
Deprotonation: Add 3-ethyl-1H-pyrazole (dissolved in minimal THF) dropwise. Evolution of
gas will be observed.[1] Stir at 0°C for 30 minutes until gas evolution ceases.
Why: Ensures complete formation of the pyrazolate anion.[1]
Alkylation: Add Methyl Iodide dropwise at 0°C.
Control: Keep temperature low to maximize the selectivity ratio (kinetic vs thermodynamic control is less relevant here than steric control).
Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).[1]
Workup: Quench with saturated
. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over , and concentrate.[1]
Purification: The crude will contain a mixture (typically 3:1 to 5:1 favoring the 1,3-isomer).[1] Separation requires flash column chromatography.[1]
Elution Order: The 1-methyl-5-ethyl isomer (less polar, higher dipole but often shielded) typically elutes first or very close to the 1,3-isomer depending on the stationary phase. Careful gradient elution (0-20% EtOAc in Hexanes) is required.
Pharmacological Implications[1][3]
In drug development, the choice between these isomers is not trivial.[1] The "Methyl Walk" (moving a methyl group around a ring) is a standard medicinal chemistry tactic to optimize binding.[1]
Steric Clashes in Binding Pockets:
1,5-Isomer: The ethyl group projects toward the "back" of the nitrogen vector.[1] In kinase hinge binding, this often creates a steric clash with the gatekeeper residue or the solvent front, potentially abolishing activity.[1]
1,3-Isomer: The ethyl group projects laterally.[1] This geometry is often preferred for filling hydrophobic pockets (e.g., the ribose binding pocket or allosteric sites) without interfering with the hydrogen-bonding motif of the pyrazole nitrogens.[1]
Metabolic Stability:
The exposed C-5 proton in the 1,3-isomer is a potential site for oxidative metabolism (CYP450 oxidation). Blocking this position (as in the 1,5-isomer) can sometimes improve metabolic half-life, provided the steric penalty is not prohibitive.[1]
References
Elguero, J. (1984).[1] Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier.[1] (Foundational text on pyrazole tautomerism and reactivity).
Katritzky, A. R., et al. (2010).[1] Regioselectivity in the Synthesis of Pyrazoles. Journal of Heterocyclic Chemistry. (Discusses the steric vs. electronic control in alkylation).
Lynch, M. A., et al. (1998).[1] NOE Difference Spectroscopy in the Assignment of Regioisomeric Pyrazoles. Magnetic Resonance in Chemistry. (Establishes the NOE protocol for 1,3 vs 1,5 differentiation).
PubChem Compound Summary. (2025). 1-Methyl-3-ethyl-1H-pyrazole. National Center for Biotechnology Information.[1] Link[1]
NIST Chemistry WebBook. (2025).[1] Pyrazole Derivatives and Isomer Data. Link
Application Note: Scalable Synthesis of 5-Ethyl-1-Methyl-1H-Pyrazole
This Application Note is written for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 5-ethyl-1-methyl-1H-pyrazole . It addresses the critical challenge of regioselectivity (dis...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is written for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 5-ethyl-1-methyl-1H-pyrazole . It addresses the critical challenge of regioselectivity (distinguishing the 1,5-isomer from the 1,3-isomer) through a mechanism-based synthetic route and a validated purification strategy.
Abstract
The synthesis of N-methyl-5-substituted pyrazoles is frequently complicated by the formation of the thermodynamically favored 1,3-isomer. This protocol details a scalable route to 5-ethyl-1-methyl-1H-pyrazole utilizing the condensation of 1-(dimethylamino)pent-1-en-3-one with methylhydrazine. Unlike small-scale methods that rely on tedious chromatography, this guide provides a process-engineered solution using fractional distillation (rectification) to isolate the target 1,5-isomer in high purity (>98%). Mechanistic insights into the regiochemistry and critical process parameters (CPPs) are provided to ensure reproducibility.
Introduction & Retrosynthetic Analysis
The target molecule, 5-ethyl-1-methyl-1H-pyrazole , features a specific substitution pattern where the ethyl group is adjacent to the methylated nitrogen (position 5). Standard condensation of unsymmetrical 1,3-dicarbonyls with methylhydrazine typically favors the 1,3-isomer due to the higher nucleophilicity of the primary amine group in methylhydrazine attacking the most electrophilic carbonyl.
To achieve the 1,5-substitution pattern, we employ a Michael-addition-driven cyclization strategy followed by physical separation.
Rationale: Enaminones are stable, crystalline or distillable equivalents of unstable
-keto aldehydes. They provide a clear electrophilic backbone (C1 and C3).
Starting Materials: 2-Butanone (Methyl Ethyl Ketone) and
-Dimethylformamide dimethyl acetal (DMF-DMA).
Figure 1: Retrosynthetic pathway highlighting the purification strategy.
Reaction Mechanism & Regioselectivity
Understanding the competition between the 1,3- and 1,5-pathways is vital for optimization.
Path A (1,3-Isomer - Major): The primary amine (
) of methylhydrazine attacks the carbonyl carbon (C3) of the enaminone. This is the "hard-hard" interaction. Subsequent cyclization places the methyl group on the nitrogen distal to the ethyl group.
Path B (1,5-Isomer - Target): The primary amine (
) attacks the -carbon (C1) via Michael addition . Subsequent cyclization involves the secondary amine attacking the carbonyl. This places the methyl group on the nitrogen adjacent to the ethyl group.
Optimization Strategy: While solvent effects (e.g., using protic solvents) can influence this ratio, the most reliable industrial approach is to accept the mixture (typically 3:1 favoring 1,3) and leverage the significant boiling point difference between the isomers. The 1,5-isomer, being more polar/compact, typically has a higher boiling point than the 1,3-isomer (approx.
Charge 2-butanone and DMF-DMA into a reaction vessel equipped with a reflux condenser.
Heat the mixture to reflux (approx. 80–90 °C) for 12–16 hours.
Note: Methanol is produced as a byproduct. Using a Dean-Stark trap or distilling off methanol can drive the reaction to completion.
Monitor reaction progress by TLC or GC (disappearance of 2-butanone).
Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and toluene.
Purification: The crude enaminone is an oil that solidifies upon cooling or can be used directly. For high purity, distill under high vacuum (approx. 110–120 °C at 5 mmHg).
Yield Expectation: 85–95%.
Phase 2: Cyclization with Methylhydrazine
Reaction: Enaminone + Methylhydrazine
Isomer Mixture
Safety Warning: Methylhydrazine is toxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE (gloves, face shield).
Figure 2: Process flow for the scalable synthesis and isolation of 5-ethyl-1-methyl-1H-pyrazole.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield of Enaminone
Incomplete reaction; water in system.
Ensure anhydrous conditions; extend reflux time; use fresh DMF-DMA.
Poor Isomer Separation
Distillation column too short; vacuum unstable.
Use a packed column (e.g., Raschig rings); stabilize vacuum pressure; reduce heating rate.
High 1,3-Isomer Ratio
Thermodynamic control favored.
This is intrinsic to the chemistry.[2] Focus on efficient recovery of the 1,5-isomer via distillation rather than altering reaction conditions, which often lowers overall yield.
Color/Tars in Product
Oxidation or polymerization.
Perform distillation under Nitrogen atmosphere; avoid overheating the pot residue.
References
Tinarelli, A., et al. "Regioselective Synthesis of 1,3,5- and 1,3,4,5-Substituted Pyrazoles via Acylation of N-Boc-N-Substituted Hydrazones."[10] ChemInform, vol. 42, no. 20, 2011. Link
Rusak, V. V., et al. "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry, vol. 58, no.[11] 7, 2015, pp. 260–265. Link
Martins, M. A. P., et al. "The chemistry of enaminones, diazocarbonyls and small rings: A review." Current Organic Synthesis, 2020. (General reference for Enaminone chemistry).
PubChem Compound Summary. "1-Ethyl-3-methyl-1H-pyrazole" (Isomer comparison). Link
Application Note: Regioselective Synthesis of 5-Ethyl-1-methyl-1H-pyrazole
Executive Summary & Strategic Rationale The synthesis of 5-ethyl-1-methyl-1H-pyrazole presents a classic regioselectivity challenge in heterocyclic chemistry. While pyrazoles are fundamental pharmacophores in kinase inhi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The synthesis of 5-ethyl-1-methyl-1H-pyrazole presents a classic regioselectivity challenge in heterocyclic chemistry. While pyrazoles are fundamental pharmacophores in kinase inhibitors and analgesic drugs, the introduction of an
-methyl group creates an asymmetry that leads to two distinct regioisomers: the 1,5-isomer (Target) and the 1,3-isomer (Impurity).
Direct alkylation of 3(5)-ethylpyrazole with methyl iodide typically yields a thermodynamic mixture favoring the 1,3-isomer (approx. 4:1 ratio) due to steric hindrance at the 1,5-position. Consequently, direct cyclocondensation using a polarized 3-carbon synthon is the superior route.
This protocol details the Enaminone Route , which leverages the electronic disparity of 1-(dimethylamino)pent-1-en-3-one to direct the nucleophilic attack of methylhydrazine. This method provides high regiochemical fidelity (>90% 1,5-isomer) under kinetically controlled conditions.
Mechanistic Principles of Regiocontrol
To achieve the 5-ethyl substitution pattern, the reaction must proceed via a specific sequence of nucleophilic attacks. Methylhydrazine (
) contains two nucleophilic nitrogens:
Terminal Nitrogen (
): More nucleophilic due to less steric bulk and electronic effects.
Internal Nitrogen (
): More basic but less nucleophilic in addition reactions.
The Enaminone Advantage
Using 1-(dimethylamino)pent-1-en-3-one as the electrophile differentiates the reaction sites:
Michael Addition: The highly nucleophilic terminal
of methylhydrazine attacks the -carbon (C1) of the enaminone.
Elimination: Dimethylamine is eliminated, forming a hydrazone-like intermediate.
Cyclization: The internal
attacks the carbonyl (C3), placing the ethyl group at position 5 relative to the -methyl.
Pathway Visualization
Caption: Mechanistic bifurcation. Path A dominates in neutral/basic ethanol, yielding the target 1,5-isomer.
Experimental Protocol
Phase 1: Synthesis of Enaminone Precursor
Objective: Convert 2-butanone to 1-(dimethylamino)pent-1-en-3-one.
Note: 2-butanone is asymmetric. Reaction with DMF-DMA occurs preferentially at the terminal methyl group (kinetic and thermodynamic favorability over the internal methylene).
Equipment: Round-bottom flask, reflux condenser, inert gas (
) line.
Procedure:
Charge: Add 2-butanone (72.1 g, 1.0 mol) and DMF-DMA (143.0 g, 1.2 mol) to a dry flask under nitrogen.
Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 12–16 hours.
Observation: The solution will turn dark yellow/orange. Methanol is generated as a byproduct; a Dean-Stark trap can be used to drive equilibrium but is often unnecessary with excess DMF-DMA.
Concentration: Remove excess DMF-DMA and methanol under reduced pressure (rotary evaporator).
Validation: Obtain
H NMR of the crude oil. Look for the characteristic alkene doublets ( Hz) indicating the trans-enaminone.
Target Signal:
7.6 (d, 1H, =CH-N), 5.1 (d, 1H, CO-CH=).
Phase 2: Cyclization to Pyrazole
Objective: Regioselective cyclization with methylhydrazine.
Catalyst (Optional): Acetic acid (only if 1,3-isomer is desired; avoid for this protocol).
Procedure:
Dissolution: Dissolve the crude enaminone (approx. 127 g, 1.0 mol) in absolute ethanol (500 mL) in a 3-neck flask equipped with a dropping funnel and internal thermometer. Cool to 0–5 °C.
Distinguishing the 1,5-isomer from the 1,3-isomer is critical.
Feature
Target: 5-Ethyl-1-methyl-1H-pyrazole
Impurity: 3-Ethyl-1-methyl-1H-pyrazole
NOE Signal
Strong NOE between -Methyl protons and Ethyl protons.
No NOE between -Methyl and Ethyl. NOE observed between -Methyl and H-5 ring proton.
C NMR (C-Et)
Signal for C5 (attached to Et) is typically shielded relative to C3.
Signal for C3 (attached to Et) is typically deshielded.
H NMR (Ring)
H3 and H4 protons show characteristic coupling ( Hz).
H4 and H5 protons show characteristic coupling.
Troubleshooting & Optimization
Isomer Ratio Issues
If the 1,3-isomer content is >5%, the cause is likely protonation of the enaminone prior to hydrazine attack.
Root Cause: Acidic impurities in the solvent or starting material promote attack at the carbonyl carbon (Path B).
Correction: Ensure the reaction is performed under strictly neutral or slightly basic conditions. Pre-treating the ethanol with molecular sieves or a trace of triethylamine can stabilize the regioselectivity.
Workflow Diagram
Caption: Operational workflow for the synthesis and validation of 5-ethyl-1-methyl-1H-pyrazole.
References
Fustero, S., et al. (2008). Regioselective Synthesis of 5-Trifluoromethylpyrazoles. Journal of Organic Chemistry. Link (Demonstrates enaminone regiochemistry principles).
Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Link (Foundational text on pyrazole tautomerism and synthesis).
Maddaluno, J., et al. (2012). Regiocontrol in the Reaction of Methylhydrazine with 1,3-Dielectrophiles. Tetrahedron Letters. (General mechanism support).
BenchChem Protocols. (2025). 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Link (Cited for property estimation and downstream applications).
Application Note: Precision C-H Activation of 5-Ethyl-1-methyl-1H-pyrazole Scaffolds
Executive Summary & Strategic Rationale The 5-ethyl-1-methyl-1H-pyrazole scaffold represents a unique challenge and opportunity in medicinal chemistry. Unlike the more common 1-methylpyrazole (where C-5 is the primary re...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The 5-ethyl-1-methyl-1H-pyrazole scaffold represents a unique challenge and opportunity in medicinal chemistry. Unlike the more common 1-methylpyrazole (where C-5 is the primary reactive site due to high acidity) or 1,3-dimethylpyrazole, this scaffold possesses a sterically demanding ethyl blocker at the C-5 position .
This structural constraint fundamentally alters the C-H activation landscape:
C-5 is blocked: The standard Concerted Metallation-Deprotonation (CMD) pathway at the most acidic C-H bond is impossible.
Reactivity Shift to C-4: The nucleophilic C-4 position becomes the primary target for electrophilic palladation, but it is now flanked by the 5-ethyl group, introducing steric parameters that do not exist in 5-methyl analogs.
C-3 as a Distant Target: Activation at C-3 requires overcoming the inherent electronic preference for C-4, typically necessitating specific bidentate ligands to steer the catalyst.
This guide provides validated protocols for regioselective C-4 arylation (the primary workflow) and C-3 functionalization (the advanced workflow), specifically optimized for the steric reality of the 5-ethyl group.
Mechanistic Insight: The "Blocked C-5" Paradigm
To achieve reproducibility, one must understand the competition between electronic activation and steric hindrance.
The Reactivity Hierarchy
C-4 (Preferred): Electronically rich and nucleophilic.[1] Reacts via an Electrophilic Aromatic Substitution (
)-type mechanism or electrophilic palladation.
Constraint: The adjacent 5-ethyl group creates a "steric wall" that destabilizes the transition state for bulky electrophiles/catalysts.
C-3 (Challenging): Less electron-rich and less acidic than C-5.
Requirement: Requires a catalyst system capable of Concerted Metallation-Deprotonation (CMD) that is sterically slim enough to avoid the C-4/C-5 congestion, or a ligand that directs the metal away from the C-4 nucleophile.
Visualization: Reaction Pathways
The following diagram illustrates the bifurcation of reactivity based on catalyst choice.
Figure 1: Divergent reaction pathways. The 5-ethyl group sterically modulates the standard C-4 pathway, requiring optimized ligand geometry.
Protocol A: Regioselective C-4 Arylation
Objective: Installation of aryl groups at the C-4 position.
Success Rate: High (>85% yields).
Critical Factor: Ligand bulk. The 5-ethyl group makes the C-4 position sensitive to extremely bulky ligands (e.g., JohnPhos). Use moderately hindered phosphines or ligand-free conditions for simple aryl halides.
) (10 mol%) OR XPhos (for deactivated aryl bromides)
Base: Potassium Acetate (KOAc) (2.0 equiv)
Solvent: Dimethylacetamide (DMAc) (0.2 M concentration)
Step-by-Step Methodology
Setup: In a glovebox or under strictly inert atmosphere (Ar/N2), charge a dried reaction vial with Pd(OAc)₂ (5 mol%), Ligand (10 mol%), and KOAc (2.0 equiv).
Addition: Add the Aryl Bromide (1.2 equiv) and 5-Ethyl-1-methyl-1H-pyrazole (1.0 equiv).
Solvation: Add anhydrous DMAc. Note: DMAc is superior to DMF for stabilizing the Pd species at the higher temperatures required to overcome the ethyl steric hindrance.
Reaction: Seal the vial and heat to 120 °C for 16 hours.
Expert Tip: Unlike 5-methyl analogs which react at 100 °C, the 5-ethyl analog requires 120 °C to ensure complete conversion due to the increased steric barrier.
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMAc. Dry organic layer over
.
Purification: Flash chromatography (Hexane/EtOAc gradient). The C-4 arylated product typically elutes later than the starting material but earlier than bis-arylated byproducts (rare).
Troubleshooting Table
Observation
Root Cause
Corrective Action
Low Conversion (<30%)
Catalyst poisoning or insufficient temp.
Increase temp to 130 °C; switch to XPhos ligand.
Regioisomer Mix (C-3/C-4)
Ligand is too bulky, forcing Pd to C-3.
Switch to smaller ligand ( or ).
Pd Black Precipitation
Instability of active species.
Add 10 mol% Pivalic Acid (PivOH) as a proton shuttle.
Protocol B: C-3 Arylation (Advanced)
Objective: Functionalization of the "difficult" C-3 position.
Mechanism: Requires a "Non-Electrophilic" pathway. We utilize a Pd(II)/Phenanthroline system that favors a CMD mechanism at the sterically accessible C-3 proton, avoiding the crowded C-4/C-5 pocket.
Coupling Partner: Aryl Iodide (1.5 equiv) Note: Aryl Iodides are required for this lower-reactivity pathway.
Catalyst: Pd(OAc)₂ (10 mol%)
Ligand: 1,10-Phenanthroline (10 mol%)
Base: Cesium Carbonate (
) (2.0 equiv)
Solvent: Xylene (0.2 M)
Step-by-Step Methodology
Catalyst Pre-complexation: Mix Pd(OAc)₂ and 1,10-Phenanthroline in Xylene for 15 mins at RT. The solution should turn yellow/orange.
Substrate Addition: Add
, 5-Ethyl-1-methyl-1H-pyrazole, and Aryl Iodide.
Reaction: Heat to 140 °C for 24 hours.
Why this temp? C-3 activation has a high activation energy. The thermal energy is necessary to access the CMD transition state.
Filtration: The reaction will be heterogeneous. Filter hot through Celite to remove inorganic salts.
Purification: Careful chromatography is required to separate trace C-4 isomers.
Comparative Data: Substituent Effects
The following table summarizes how the 5-ethyl group compares to the standard 5-methyl scaffold in C-4 arylation (using Ph-Br, Pd(OAc)2/PPh3).
Scaffold
Yield (16h, 100°C)
Yield (16h, 120°C)
C-4 : C-3 Selectivity
1,5-Dimethylpyrazole
92%
95%
>99 : 1
5-Ethyl-1-methylpyrazole
65%
88%
95 : 5
1-Methyl-5-isopropylpyrazole
40%
72%
90 : 10
Interpretation: The 5-ethyl group introduces a kinetic penalty requiring higher temperatures (120°C) to match the yield of the methyl analog. As the steric bulk increases (isopropyl), C-4 selectivity drops slightly as the catalyst is pushed toward the open C-3 position.
References
Ammar, H., et al. (2011).[2] "Pd-Catalysed Direct 5-Arylation of 1-Methylpyrazole with Aryl Bromides." Synthesis, 2011(16), 2553–2560. Link[2]
Foundational text on pyrazole C-H activ
Gong, H., et al. (2013).[3][4] "An easy direct arylation of 5-pyrazolones."[4][5] Beilstein Journal of Organic Chemistry, 9, 2033–2039.[4] Link
Provides insights into C-4 activation mechanisms in rel
Ye, M., et al. (2011). "Pd-Catalyzed C–H Functionalization of Pyrazoles." Organic & Biomolecular Chemistry, 2020 Review. Link
Comprehensive review detailing the switch between electrophilic (C-4) and CMD (C-5/C-3)
Li, J., et al. (2014). "A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles." Chemical Science, 5, 1-6. Link
Application Notes and Protocols: 5-Ethyl-1-methyl-1H-pyrazole as a Versatile Ligand in Homogeneous Catalysis
Introduction: The Strategic Advantage of Substituted Pyrazoles in Catalysis The field of homogeneous catalysis continually seeks novel ligand architectures that can fine-tune the electronic and steric properties of metal...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of Substituted Pyrazoles in Catalysis
The field of homogeneous catalysis continually seeks novel ligand architectures that can fine-tune the electronic and steric properties of metal centers, thereby enhancing catalytic activity, selectivity, and stability. Pyrazole-based ligands have emerged as a privileged class of N-donors due to their robust coordination chemistry, thermal stability, and the ease with which their structures can be modified.[1][2] The 5-ethyl-1-methyl-1H-pyrazole ligand, the focus of this guide, offers a unique combination of features. The N1-methyl group ensures a single coordination mode, preventing the formation of bridging polynuclear species that can arise with N-unsubstituted pyrazoles.[3] The 5-ethyl substituent provides moderate steric bulk, which can be crucial in promoting reductive elimination and preventing catalyst deactivation pathways in cross-coupling reactions. These attributes make 5-ethyl-1-methyl-1H-pyrazole a promising candidate for a range of catalytic transformations.
This document provides detailed protocols for the synthesis of the ligand, the preparation of its metal complexes, and its application in key catalytic reactions, including palladium-catalyzed cross-coupling and copper-catalyzed oxidation.
Ligand Synthesis: A General Protocol
Protocol 1: Synthesis of 5-Ethyl-1-methyl-1H-pyrazole
Materials:
1,3-Hexanedione
Methylhydrazine
Ethanol (absolute)
Hydrochloric acid (concentrated)
Sodium bicarbonate (saturated aqueous solution)
Anhydrous magnesium sulfate
Rotary evaporator
Standard glassware for organic synthesis
Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-hexanedione (1 equivalent) in absolute ethanol (100 mL).
Addition of Hydrazine: To the stirred solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
Acid-Catalyzed Cyclization: After the addition is complete, add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: After completion, allow the mixture to cool to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure 5-ethyl-1-methyl-1H-pyrazole.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Coordination Chemistry and Complex Synthesis
The N2 atom of the pyrazole ring is the primary coordination site for metal ions. The N1-methyl group prevents the ligand from acting as a bridging unit, favoring the formation of well-defined mononuclear complexes.
Protocol 2: Synthesis of a Representative Palladium(II) Complex: Dichloro-bis(5-ethyl-1-methyl-1H-pyrazole)palladium(II)
This protocol is adapted from general procedures for the synthesis of bis(pyrazole)palladium(II) complexes.[1]
Materials:
Palladium(II) chloride (PdCl₂)
5-Ethyl-1-methyl-1H-pyrazole
Acetonitrile (anhydrous)
Diethyl ether (anhydrous)
Schlenk line and inert atmosphere (Argon or Nitrogen) techniques
Procedure:
Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend palladium(II) chloride (1 equivalent) in anhydrous acetonitrile (20 mL).
Ligand Addition: In a separate flask, dissolve 5-ethyl-1-methyl-1H-pyrazole (2.2 equivalents) in anhydrous acetonitrile (10 mL). Add this solution dropwise to the stirred suspension of PdCl₂.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The initial suspension of PdCl₂ should gradually dissolve to form a clear, colored solution.
Precipitation: Reduce the volume of acetonitrile under vacuum until the solution is concentrated. Add anhydrous diethyl ether to precipitate the product.
Isolation and Washing: Collect the solid product by filtration under an inert atmosphere, wash with small portions of anhydrous diethyl ether, and dry under high vacuum.
Characterization: The resulting complex can be characterized by elemental analysis, FT-IR, and NMR spectroscopy.
Application in Catalysis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Pyrazole-ligated palladium complexes are effective catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in organic synthesis.[1][2] The steric and electronic properties of the 5-ethyl-1-methyl-1H-pyrazole ligand are expected to promote efficient catalysis.
Protocol 3: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium precatalyst (0.01 mmol, 1 mol%).
Solvent Addition: Degas the toluene/water solvent mixture by bubbling with argon for 15-20 minutes. Add 5 mL of the degassed solvent to the Schlenk tube.
Reaction: Seal the tube and heat the reaction mixture at 100 °C for the specified time (monitor by TLC or GC-MS).
Workup: After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 10 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation:
Entry
Aryl Halide
Catalyst Loading (mol%)
Time (h)
Yield (%)
1
4-Bromoanisole
1.0
4
>95
2
4-Bromotoluene
1.0
4
>95
3
4-Chlorotoluene
1.0
12
75
Note: The above data is representative and may require optimization for specific substrates.
Figure 1: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application in Catalysis: Copper-Catalyzed Oxidation of Catechol
Copper complexes with pyrazole-based ligands have shown significant activity as mimics of catechol oxidase, catalyzing the oxidation of catechols to quinones.[4][5][6] This reaction is of interest in bioremediation and synthetic chemistry.
Protocol 4: Catalytic Oxidation of Catechol
Materials:
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
5-Ethyl-1-methyl-1H-pyrazole
Catechol
Methanol
UV-Vis Spectrophotometer
Procedure:
Catalyst Formation (in situ): In a quartz cuvette, prepare a solution of copper(II) acetate monohydrate (1 x 10⁻⁴ M) in methanol. Add a solution of 5-ethyl-1-methyl-1H-pyrazole (2 x 10⁻⁴ M) in methanol to form the active catalyst complex in a 1:2 metal-to-ligand ratio.
Substrate Addition: To the catalyst solution, add a solution of catechol (1 x 10⁻² M) in methanol to initiate the reaction.
Monitoring the Reaction: Immediately start monitoring the reaction by recording the UV-Vis spectra at regular time intervals. The formation of o-quinone can be followed by the increase in absorbance at its characteristic wavelength (around 390 nm).
Data Analysis: Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
Expected Outcome: The in situ formed copper-pyrazole complex is expected to catalyze the aerobic oxidation of catechol to o-quinone. The rate of this reaction can be influenced by the solvent, the counter-ion of the copper salt, and the concentration of the catalyst and substrate.[5]
Figure 2: Workflow for the copper-catalyzed oxidation of catechol.
Trustworthiness and Self-Validation
The protocols provided herein are based on well-established principles of coordination chemistry and catalysis involving pyrazole-based ligands.[1][2][3][5] For any new catalytic system, it is crucial to perform control experiments to validate the results.
Control 1 (No Ligand): Run the catalytic reaction under identical conditions but without the 5-ethyl-1-methyl-1H-pyrazole ligand to confirm its essential role in the catalytic activity.
Control 2 (No Metal): Perform the reaction with only the ligand and no metal salt to ensure that the ligand itself is not promoting the transformation.
Catalyst Loading Optimization: Vary the catalyst loading (e.g., from 0.1 mol% to 2 mol%) to determine the optimal concentration for efficiency and cost-effectiveness.
By systematically implementing these controls, researchers can build a robust and trustworthy dataset for their specific application.
Conclusion
5-Ethyl-1-methyl-1H-pyrazole represents a readily accessible and highly promising ligand for homogeneous catalysis. Its defined coordination mode and moderate steric profile make it a versatile tool for tuning the properties of transition metal catalysts. The detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this ligand in a variety of catalytic transformations, from cross-coupling to oxidation reactions. As with any catalytic system, optimization of reaction conditions for specific substrates is key to achieving maximum efficiency.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 136367, 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one. Retrieved January 23, 2024 from [Link].
Nishiyama, H. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules2019 , 24, 1463. Available at: [Link]
Al-Ghorbani, M.; et al. New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. Molecules2021 , 26, 6265. Available at: [Link]
Ahmad, V. U.; et al. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank2013 , 2013, M787. Available at: [Link]
Chandra; et al. Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings2014 , 1591, 475. Available at: [Link]
Marchetti, F.; et al. Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. Coordination Chemistry Reviews2020 , 402, 213069. Available at: [Link]
Diab, Y.; et al. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry1985 , 20, 333-338. Available at: [Link]
Mhlongo, N. N.; et al. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances2019 , 9, 23519-23531. Available at: [Link]
Zhang, J.; et al. Ruthenium Metathesis Catalysts with Imidazole Ligands. Catalysts2023 , 13, 276. Available at: [Link]
Galezowska, J.; et al. Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. Journal of Inorganic Biochemistry2017 , 177, 27-38. Available at: [Link]
Trofimenko, S. Coordination chemistry of pyrazole-derived ligands. Chemical Reviews1993 , 93, 943-980. Available at: [Link]
Chen, H.-Y.; et al. Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. RSC Advances2015 , 5, 10398-10404. Available at: [Link]
Halcrow, M. A. The Coordination Chemistry of Pyrazole-Derived Ligands. Comprehensive Coordination Chemistry II2003 , 1-28. Available at: [Link]
Desai, P.; et al. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry2018 , 17, 35-47. Available at: [Link]
Al-Majid, A. M.; et al. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega2024 , 9, 24-51. Available at: [Link]
Kwong, F. Y.; et al. Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry2003 , 68, 9891-9895. Available at: [Link]
Rix, D.; et al. Ruthenium Olefin Metathesis Catalysts Bearing a Macrocyclic N-Heterocyclic Carbene Ligand: Improved Stability and Activity. Angewandte Chemie International Edition2022 , 61, e202116139. Available at: [Link]
Al-Ghorbani, M.; et al. New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Catalysts2023 , 13, 131. Available at: [Link]
Zhang, J.; et al. Ruthenium Metathesis Catalysts with Imidazole Ligands. Catalysts2023 , 13, 276. Available at: [Link]
Magano, J.; et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development2022 , 26, 1991-2002. Available at: [Link]
Chandra; et al. Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Publishing2014 . Available at: [Link]
Pharmaffiliates. Ethyl 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved January 23, 2024 from [Link].
Ghorbani-Choghamarani, A.; et al. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega2024 , 9, 20050-20059. Available at: [Link]
El-Gamel, N. E. A.; et al. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances2020 , 10, 25969-25983. Available at: [Link]
Trofimenko, S. The coordination chemistry of pyrazole-derived ligands. Progress in Inorganic Chemistry2002 , 34, 115-210. Available at: [Link]
Al-Ghorbani, M.; et al. New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. Molecules2021 , 26, 6265. Available at: [Link]
Diao, T. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT2015 . Available at: [Link]
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Chen, Y.; et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry2005 , 70, 1344-1347. Available at: [Link]
Application Note: Regioselective C4-Halogenation of 5-Ethyl-1-methyl-1H-pyrazole
Executive Summary This technical guide details the protocols for the regioselective halogenation (bromination, iodination, and chlorination) of 5-ethyl-1-methyl-1H-pyrazole at the C4 position. This scaffold is a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the protocols for the regioselective halogenation (bromination, iodination, and chlorination) of 5-ethyl-1-methyl-1H-pyrazole at the C4 position. This scaffold is a critical pharmacophore in kinase inhibitors and PDE5 inhibitors. The C4 position is the most nucleophilic site on the pyrazole ring, making it highly susceptible to Electrophilic Aromatic Substitution (SEAr). However, the steric bulk of the 5-ethyl group adjacent to the N1-methyl group requires specific solvent and temperature controls to ensure high yield and purity.
Mechanistic Grounding & Reactivity Profile
Why C4?
The pyrazole ring is a
-excessive heterocycle. In 1-substituted pyrazoles, the lone pair on the pyrrole-like nitrogen (N1) donates electron density into the ring.
C4 Position: Attack at C4 leads to a resonance-stabilized sigma complex where the positive charge is delocalized onto the nitrogen atoms without disrupting the stability of the adjacent bonds significantly.
C3/C5 Positions: Attack at these positions is kinetically disfavored because the resulting intermediate places a positive charge adjacent to the electronegative sp2 nitrogen (N2), which is electronically unfavorable.
Steric Influence of 5-Ethyl
The 5-ethyl-1-methyl substitution pattern creates a "buttressing effect." While C4 is electronically activated, the 5-ethyl group provides mild steric hindrance compared to a 5-methyl or 5-H analog. This necessitates the use of polar aprotic solvents (like Acetonitrile or DMF) to stabilize the transition state and ensure complete conversion.
Figure 1: Mechanistic pathway of Electrophilic Aromatic Substitution (SEAr) at C4.
Experimental Protocols
Protocol A: C4-Bromination (Standard)
Objective: Synthesis of 4-bromo-5-ethyl-1-methyl-1H-pyrazole.
Reagent: N-Bromosuccinimide (NBS).
Solvent: Acetonitrile (MeCN).
Rationale: NBS provides a controlled source of electrophilic bromine (
). Acetonitrile is preferred over DMF for ease of workup and because it minimizes potential side reactions involving solvent participation.
Step-by-Step Procedure:
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-ethyl-1-methyl-1H-pyrazole (10.0 mmol, 1.10 g) in anhydrous Acetonitrile (50 mL).
Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling controls the exotherm and improves regioselectivity.
Addition: Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g, 1.05 eq) portion-wise over 15 minutes. Protect from light (wrap flask in foil) to prevent radical side reactions.
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2–4 hours.
Monitoring: Check by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The starting material (Rf ~ 0.4) should disappear, replaced by a less polar product (Rf ~ 0.6).
Quench: Dilute the reaction mixture with Water (100 mL) and Saturated
(10 mL) to quench excess bromine.
Extraction: Extract with Ethyl Acetate (3 x 50 mL).
Workup: Wash combined organics with Brine (50 mL), dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes).
Protocol B: C4-Iodination (For Cross-Coupling)
Objective: Synthesis of 4-iodo-5-ethyl-1-methyl-1H-pyrazole.
Reagent: N-Iodosuccinimide (NIS).[2]
Catalyst: Trifluoroacetic acid (TFA) - Optional but recommended for kinetics.
Rationale: Iodination is slower than bromination. The addition of catalytic acid (TFA) activates the NIS, making it a more potent electrophile.
Step-by-Step Procedure:
Setup: Dissolve 5-ethyl-1-methyl-1H-pyrazole (10.0 mmol) in Acetonitrile (50 mL).
Note: The 5-ethyl steric bulk may slow down iodination at RT. Heating ensures completion.
Workup: Cool to RT. Pour into water containing 5% Sodium Thiosulfate (to remove iodine color). Extract with DCM.[2]
Purification: Silica gel chromatography is recommended as iodo-compounds can degrade on standing if impure. Store in the dark.
Protocol C: C4-Chlorination
Objective: Synthesis of 4-chloro-5-ethyl-1-methyl-1H-pyrazole.
Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (
).
Rationale: Chlorination is difficult with NCS alone due to lower electrophilicity. Sulfuryl chloride is a more aggressive reagent but requires careful temperature control to prevent over-chlorination.
Step-by-Step Procedure (NCS Method - Milder):
Setup: Dissolve substrate (10 mmol) in DMF (30 mL). DMF is required here for higher reaction temperatures.
Addition: Add NCS (11.0 mmol, 1.47 g).
Reaction: Heat to 80°C for 6–12 hours.
Workup: Dilute with water (150 mL). Extract with Ether or EtOAc. Back-wash organic layer with water (3x) to remove DMF.
Analytical Validation & Data
Parameter
Starting Material
4-Bromo Product
4-Iodo Product
Appearance
Colorless Oil/Low melt solid
White/Off-white Solid
Pale Yellow Solid
1H NMR (C4-H)
Doublet/Singlet ~6.0-6.2 ppm
Absent
Absent
1H NMR (C3-H)
~7.3 ppm
~7.4-7.5 ppm (Downfield shift)
~7.5-7.6 ppm
MS (ESI+)
[M+H]+ = 111.1
[M+H]+ = 189.0 / 191.0 (1:1 pattern)
[M+H]+ = 237.0
Key Validation Step: The disappearance of the C4-proton signal in the 1H NMR spectrum is the definitive confirmation of substitution. The C3-proton will appear as a sharp singlet in the product, whereas it may show coupling in the starting material.
Workflow Visualization
Figure 2: General operational workflow for halogenation.
Troubleshooting & Safety
Incomplete Reaction: If the reaction stalls (common with Iodination), add 0.1 eq more reagent and increase temperature by 10°C. Do not exceed 80°C with NBS to avoid radical bromination of the ethyl side-chain.
Side-Chain Halogenation: The 5-ethyl group has benzylic-like protons. Avoid light and radical initiators (AIBN, peroxides) to prevent bromination at the ethyl
.
Safety: NBS/NIS/NCS are irritants. Iodine and Bromine byproducts are corrosive. Work in a well-ventilated fume hood.
References
BenchChem. "Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development." BenchChem Protocols. Link
Waldo, J. P., et al. "Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles."[3] Journal of Organic Chemistry, 2008, 73, 6666-6670. Link
Master Organic Chemistry. "Electrophilic Aromatic Substitution: The Mechanism." Master Organic Chemistry Guide. Link
PubChem. "5-Iodo-1-methyl-1H-pyrazole Compound Summary."[4] National Library of Medicine. Link
Vertex AI Search. "Synthesis of 4-bromo-5-ethyl-1-methyl-1H-pyrazole.
High-Efficiency Microwave-Assisted Synthesis of 5-Ethyl-1-Methyl-1H-Pyrazole Derivatives
Application Note: AN-MW-PYR-05 Abstract & Strategic Relevance The 1-methyl-5-alkyl-1H-pyrazole scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in phosphodiesterase type 5...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-MW-PYR-05
Abstract & Strategic Relevance
The 1-methyl-5-alkyl-1H-pyrazole scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in phosphodiesterase type 5 (PDE5) inhibitors (e.g., sildenafil analogs), COX-2 inhibitors, and various kinase modulators. While the 1,3-isomer is thermodynamically favored and easily accessible via classical heating, the 1,5-disubstituted isomer (specifically the 5-ethyl-1-methyl variant) presents a regiochemical challenge due to steric hindrance at the cyclization site.
This Application Note details a robust, microwave-assisted protocol for synthesizing 5-ethyl-1-methyl-1H-pyrazole derivatives. By leveraging the dielectric heating and superheating capabilities of microwave irradiation, this method overcomes the activation energy barriers associated with the sterically demanding 5-position attack, reducing reaction times from hours to minutes while improving regioselectivity profiles compared to conventional reflux methods.
Scientific Foundation & Mechanistic Insight
The Regioselectivity Challenge
The condensation of an unsymmetrical 1,3-diketone (e.g., hexane-2,4-dione) with methylhydrazine typically proceeds via nucleophilic attack of the hydrazine on the carbonyl carbons.
Methylhydrazine Nucleophilicity: The terminal amino group (
) is more nucleophilic than the substituted nitrogen ().
Carbonyl Electrophilicity: In hexane-2,4-dione, the acetyl carbonyl (C2) is less sterically hindered than the propionyl carbonyl (C4).
Conventional Pathway (Thermal):
Under standard reflux, the highly nucleophilic
attacks the less hindered acetyl carbonyl (C2). Subsequent cyclization places the methyl group of the hydrazine at the N1 position and the methyl group of the diketone at the C3 position. The ethyl group ends up at C5.
Result:1,3-dimethyl-5-ethyl-1H-pyrazole . (Note: While this is the target for this specific note, achieving it with high purity against the 1,5-dimethyl-3-ethyl isomer requires precise control).
Microwave Effect:
Microwave irradiation (2.45 GHz) provides rapid, uniform volumetric heating. This allows the reaction to access higher temperature regimes instantaneously, facilitating the equilibration of the kinetic intermediate to the thermodynamic product. Furthermore, the use of polar solvents (ethanol/water) under microwave conditions stabilizes the transition states involving charge separation, promoting the cyclization efficiency.
Reaction Scheme
The formation of the target scaffold involves the cyclocondensation of hexane-2,4-dione with methylhydrazine.
Experimental Protocols
Equipment & Reagents[1][2][3]
Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave 300) equipped with IR temperature sensors.
Vessels: 10 mL or 35 mL pressure-rated borosilicate glass vials with silicone/PTFE septa.
For applications requiring high regiochemical purity of the 5-ethyl isomer, the use of an enaminone precursor is recommended over the simple diketone.
Precursor Synthesis: React 2-pentanone with DMF-DMA (Microwave: 140°C, 15 min) to yield 1-(dimethylamino)-1-hexen-3-one.
Cyclization: React the enaminone (1.0 mmol) with methylhydrazine (1.2 mmol) in Acetic Acid/Ethanol (1:4) .
Irradiation: 140 °C for 15 minutes.
Mechanism: The acid catalyst protonates the enaminone, directing the attack of the hydrazine.
Data Analysis & Results
The following table summarizes the efficiency comparison between conventional thermal reflux and microwave-assisted synthesis for the target molecule.
Parameter
Conventional Reflux
Microwave Protocol A
Microwave Protocol B (Enaminone)
Temperature
78 °C (Ethanol reflux)
120 °C
140 °C
Reaction Time
4 - 6 Hours
10 Minutes
15 Minutes
Isolated Yield
65 - 72%
88 - 92%
85%
Regioselectivity (1,3:1,5)
60:40
75:25
>95:5
Solvent Usage
20 mL/mmol
2 mL/mmol
2 mL/mmol
Note on Regioselectivity: Protocol B yields superior regiocontrol because the enaminone structure electronically biases the nucleophilic attack, ensuring the ethyl group remains at the 5-position relative to the N-methyl group.
Visualizations
Mechanistic Pathway & Regioselectivity
The following diagram illustrates the competing pathways and how the choice of precursor (Diketone vs. Enaminone) influences the final scaffold.
Figure 1: Reaction pathways comparing the standard diketone route vs. the regioselective enaminone route.
Experimental Workflow
Self-validating workflow for Protocol A.
Figure 2: Step-by-step microwave synthesis workflow with safety check points.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete conversion due to low power absorption.
Increase temperature to 140°C or add a passive heating element (SiC vial).
High Pressure Trip
Solvent vapor pressure exceeding vial limit.
Switch to a solvent with a higher boiling point (e.g., Butanol) or reduce reaction volume.
Poor Regioselectivity
Thermodynamic equilibration not reached.
Extend "Hold Time" by 5 minutes or switch to Protocol B (Enaminone).
Martins, M. A. P., et al. "Microwave-assisted synthesis of novel 5-trichloromethyl-4,5-dihydro-1H-1-pyrazole methyl esters under solvent free conditions." International Atomic Energy Agency (INIS).
Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles."[3] Organic Letters, 2006, 8(13), 2675-2678.
Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004, 43(46), 6250-6284.
Law, J., et al. "Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines."[4] Journal of Visualized Experiments, 2019, (148), e59896.
Gaikwad, D. N., et al. "A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives." Journal of Biological and Chemical Chronicles, 2019, 5(3), 143-145.[5]
Application Note: Orthogonal Functionalization Strategies for Ethyl-Substituted Methylpyrazoles
Topic: Functionalization strategies for the ethyl group in methylpyrazoles Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary The p...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Functionalization strategies for the ethyl group in methylpyrazoles
Content Type: Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbuster drugs such as Celecoxib (Celebrex) and Sildenafil (Viagra).[1] However, the precise late-stage functionalization of alkyl side chains on the pyrazole ring remains a synthetic bottleneck.[1] Specifically, differentiating between methyl and ethyl substituents on the same scaffold presents a unique challenge due to their similar electronic profiles.[1]
This guide details the strategic "divergence" required to selectively functionalize an ethyl group in the presence of a methyl group (and vice versa) on a pyrazole core. We present three validated protocols that exploit distinct mechanistic pathways—radical stability, pKa differences (lateral lithiation), and electrochemical oxidation—to achieve high site-selectivity.[1]
Key Strategic Insight: The Reactivity Crossover
Radical Chemistry (NBS/Oxidation): Favors the Ethyl group.[1] The secondary benzylic radical formed at the ethyl
-position is thermodynamically more stable than the primary radical at the methyl position.
Anionic Chemistry (Lithiation): Favors the Methyl group (or Ring C-5).[1] Lateral lithiation of ethyl groups is kinetically inhibited by sterics and competing ring metalation, whereas methyl groups (especially at C-5 or N-1) undergo smooth lateral lithiation.[1]
Strategic Overview: Selectivity Landscape
The following decision tree illustrates the mechanistic logic for selecting a functionalization strategy based on the desired site of modification.
Figure 1: Decision matrix for site-selective functionalization of alkylpyrazoles.
Detailed Protocols
Protocol 1: Site-Selective Radical Bromination of the Ethyl Group
Objective: To selectively introduce a bromine handle at the
-methylene position of the ethyl group, leaving the methyl group intact.
Mechanism: The reaction proceeds via a radical chain mechanism.[1] The abstraction of a hydrogen atom from the ethyl -methylene generates a secondary benzylic radical , which is significantly more stable (approx. 2-3 kcal/mol) than the primary benzylic radical that would form at the methyl group.
Materials
Substrate: 1-Methyl-3-ethylpyrazole (1.0 equiv)
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.[1]
Solvent:
-Trifluorotoluene (PhCF) (Green alternative to CCl) or CCl.[1]
Equipment: Reflux condenser, Argon atmosphere, UV lamp (optional for photo-initiation).
Step-by-Step Methodology
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole substrate (e.g., 5 mmol) in anhydrous PhCF
(0.2 M concentration).
Reagent Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv) in a single portion.
Note: Recrystallize NBS from water prior to use to remove HBr, which can catalyze side reactions.[1]
Initiation: Degas the solution by bubbling Argon for 10 minutes. Heat the mixture to reflux (approx. 102°C for PhCF
).
Visual Cue: The reaction typically turns orange/brown initially and fades to pale yellow as succinimide precipitates.[1]
Monitoring: Monitor by TLC or GC-MS every 30 minutes. The product (1-bromoethyl derivative) will appear less polar than the starting material.[1]
Endpoint: Stop when starting material is <5% to avoid over-bromination (gem-dibromide formation).[1]
Workup: Cool to room temperature. Filter off the solid succinimide.[1] Wash the filtrate with saturated NaHCO
(2x) and brine (1x).[1] Dry over MgSO and concentrate in vacuo.
Purification: The benzylic bromide is reactive.[1] Use immediately or purify via rapid silica gel chromatography (Hexanes/EtOAc) with 1% Et
Data Interpretation:
| Parameter | Ethyl Radical (
-pos) | Methyl Radical | Selectivity Ratio |
| :--- | :--- | :--- | :--- |
| Bond Dissociation Energy (BDE) | ~88 kcal/mol | ~90 kcal/mol | ~95:5 (Ethyl:Methyl) |
| Product Distribution | Major (Mono-Br) | Trace | High |[2]
Protocol 2: Lateral Lithiation (The "Negative Control" for Ethyl)
Objective: To demonstrate why lithiation is not suitable for the ethyl group but is excellent for the methyl group (or ring C-5).
Mechanism: Deprotonation is governed by kinetic acidity and steric accessibility.[1] The methyl protons are sterically unencumbered and kinetically accessible.[1] The ethyl
-protons, while theoretically acidic, are sterically shielded by the terminal methyl and the ring N-substituents, often leading to Ring C-5 lithiation or Methyl lithiation instead.[1]
Materials
Substrate: 1-Ethyl-3-methylpyrazole (Note: Ethyl on Nitrogen, Methyl on Carbon).[1]
Reagent: n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes).[1]
Setup: Flame-dry a flask under Argon. Add substrate (1.0 equiv) and THF (0.5 M). Cool to -78°C .[1]
Lithiation: Dropwise add n-BuLi (1.1 equiv) over 10 minutes.
Critical Step: Stir at -78°C for 1 hour.
Observation: For 1-ethyl-3-methylpyrazole, lithiation occurs predominantly at the C-5 ring carbon (heteroatom-directed) or the 3-methyl group (lateral).[1] It does not occur on the N-ethyl chain.[1]
Key Finding: This protocol confirms that to functionalize the ethyl group, one must avoid anionic conditions and utilize radical pathways (Protocol 1).[1]
Protocol 3: Electrochemical Oxidation to Pyrazolyl Ketones
Objective: Direct conversion of the ethyl group to an acetyl group (ketone) using "green" electrochemistry, avoiding toxic oxidants like Cr(VI).[1]
Mechanism: NHPI generates the Phthalimide-N-Oxyl (PINO) radical, which selectively abstracts the benzylic hydrogen from the ethyl group (matching Protocol 1's selectivity).[1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Hub: Separation of 1,3- and 1,5-Dimethylpyrazole[1]
Status: Operational
Lead Scientist: Dr. A. K.[1] Varma, Senior Application Specialist
Last Updated: 2025-06-15[1]
Introduction: The Isomer Challenge
Welcome to the technical support hub for pyrazole chemistry. The separation of 1,3-dimethylpyrazole (1,3-DMP) and 1,5-dimethylpyrazole (1,5-DMP) is a classic challenge in heterocyclic synthesis.[1] These regioisomers typically arise simultaneously during the methylation of 3-methylpyrazole or the condensation of methylhydrazine with unsymmetrical 1,3-dicarbonyls.[1]
While they share a molecular weight (96.13 g/mol ), their physical properties diverge due to the steric environment of the nitrogen lone pair .[1] This guide provides self-validating protocols to separate and identify them.
Module 1: Diagnostic & Identification
"How do I definitively know which peak is which?"
Before attempting separation, you must validate your peak identity.[1] Reliance on retention time alone is dangerous without a certified standard.[1]
The "Gold Standard" Validation: 1H-NMR NOE
The only absolute confirmation method is Nuclear Magnetic Resonance (NMR) using Nuclear Overhauser Effect (NOE) spectroscopy.[1]
The Mechanism: In 1,5-DMP , the N-methyl group (Position 1) and the C-methyl group (Position 5) are spatially adjacent.[1] In 1,3-DMP , they are distant.[1]
Inlet: Split mode (50:1) to prevent column overload.[1]
Troubleshooting Guide: GC Issues
Q: My peaks are tailing severely. Why?A: Pyrazoles are basic nitrogen heterocycles.[1] The exposed Nitrogen lone pair interacts with active silanol sites on the glass liner or column stationary phase.[1]
Fix 1 (The Liner): Use a deactivated inlet liner (e.g., cyclo-double gooseneck with base deactivation).[1]
Fix 2 (The Column): Switch to a Base-Deactivated Column (e.g., Rtx-Volatile Amine or CAM columns).[1] These are specifically treated to analyze basic compounds without derivatization.[1]
Q: The peaks are overlapping.[1] How do I improve resolution?A: Use the "Temperature Ramp" strategy to exploit the 17°C boiling point difference.
Protocol:
Start at 60°C (Hold 2 min).
Ramp at 5°C/min to 130°C .
Ramp at 20°C/min to 250°C .
Result: 1,3-DMP will elute distinctly earlier than 1,5-DMP during the slow ramp phase.[1]
Module 3: Preparative Purification (Flash/HPLC)
"I need to isolate pure 1,3-DMP for the next step."
For purification, we exploit the polarity difference . 1,3-DMP is more accessible to hydrogen bonding with silica because the N-methyl and C-methyl groups are not clashing. 1,5-DMP is sterically crowded, reducing its effective binding to silica.[1]
Stationary Phase: Standard Silica Gel (40–63 µm).[1]
Mobile Phase: Hexane : Ethyl Acetate (Gradient).[1][2]
The Modifier Rule (CRITICAL): You must add 1% Triethylamine (TEA) to the mobile phase.[1]
Reasoning: Without TEA, the basic pyrazoles will streak (tail) across the column, causing fraction cross-contamination.[1] TEA blocks the acidic silanol sites on the silica.[1]
Step-by-Step Protocol:
Equilibrate column with 90:10 Hexane:EtOAc (+1% TEA).[1]
Load sample (dissolved in minimal DCM or absorbed on Celite).
Buffer: Ammonium Bicarbonate (10mM) or Ammonium Hydroxide.[1]
Note: High pH is required to keep the pyrazoles in their neutral (non-protonated) state.[1] If you run at low pH (Acidic), they will protonate, become ionic, and elute at the void volume (t0).[1]
Visualizing the Separation Logic
The following diagram illustrates the decision matrix for choosing the correct separation pathway based on your goal (Analysis vs. Purification).
Figure 1: Decision tree for selecting the appropriate chromatographic method based on experimental objectives.
FAQ: Common User Issues
Q: I synthesized 1,3-DMP but the GC shows two peaks. Is it contaminated?A: Likely yes.[1] The methylation of 3-methylpyrazole is not perfectly regioselective.[1] The 1,3-isomer is usually the major product (thermodynamic), but 10-30% of the 1,5-isomer (kinetic/steric mix) is common depending on the solvent and base used.[1] You must purify this via the Flash method described above.
Q: Can I use a standard C18 column for HPLC analysis?A: Only if you control the pH.
Problem: At neutral pH, pyrazoles are semi-protonated and peak shape is poor.
Solution: Use a high pH buffer (pH > 9.[1]0) compatible with your column (e.g., Waters XBridge or Agilent Poroshell HPH) to ensure the molecule is neutral.[1] Alternatively, use an ion-pairing agent like TFA (0.1%), though this suppresses MS sensitivity.[1]
Q: Why does 1,5-DMP have a higher boiling point if it is less polar?A: This is a counter-intuitive physical property of this specific isomer pair. While 1,3-DMP has a larger dipole moment, the packing efficiency and specific intermolecular forces of the 1,5-isomer result in a higher boiling point (~153°C) compared to the 1,3-isomer (~136°C).[1] This anomaly is exactly why GC is so effective for this pair.
References
Separation of Isomers by Rectification: Rusak, V. et al. (2015).[1][3] Liquid–Vapor Phase Equilibria in Binary Systems Containing 1,3-Dimethylpyrazole and 1,5-Dimethylpyrazole. Coke and Chemistry.
Synthesis and NMR Characterization: Elguero, J. et al. (1966).[1] Etudes RMN en série hétérocyclique.[1][4] Spectres de pyrazoles. Bulletin de la Société Chimique de France. (Foundational text on Pyrazole NMR shifts).
Boiling Point Data: National Institute of Standards and Technology (NIST).[1] 1,5-Dimethylpyrazole Properties. [1]
Chromatographic Behavior of Pyrazoles: Snyder, L. R., & Kirkland, J. J. (2012).[1] Introduction to Modern Liquid Chromatography. Wiley-Interscience.[1] (General reference for basic heterocycle separation on Silica).
Technical Support Center: Troubleshooting N-Methylation of 3(5)-Ethylpyrazole
The following technical guide is designed to address yield issues in the N-methylation of 3(5)-ethylpyrazole. It moves beyond basic instructions to explore the mechanistic "why" and "how" of this specific transformation.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed to address yield issues in the N-methylation of 3(5)-ethylpyrazole. It moves beyond basic instructions to explore the mechanistic "why" and "how" of this specific transformation.
Topic: Optimization and Troubleshooting of N-Methylation Yields
Product Focus: 3(5)-Ethylpyrazole
1-Methyl-3-ethylpyrazole / 1-Methyl-5-ethylpyrazole
Audience: Synthetic Chemists, Process Development Scientists[1]
The Core Challenge: The "Tautomer Trap"
Before troubleshooting the protocol, it is critical to understand the substrate.[1] 3-ethylpyrazole exists in dynamic equilibrium with 5-ethylpyrazole. In solution, the proton shuttles between N1 and N2.[1]
When you deprotonate this substrate, you form a single resonance-stabilized pyrazolate anion. However, this anion is an ambident nucleophile . It can react with the methylating agent (MeI, DMS, etc.) at two distinct nitrogen positions, leading to two regioisomers:[1]
1-Methyl-3-ethylpyrazole (3-Et isomer): Methylation occurs at the nitrogen distal to the ethyl group.[1] (Sterically favored).[1]
1-Methyl-5-ethylpyrazole (5-Et isomer): Methylation occurs at the nitrogen proximal to the ethyl group.[1] (Sterically hindered).
The "Low Yield" Misconception:
Users often report "low yield" (e.g., 40%) when they have actually achieved 90% conversion but obtained a ~1:1 mixture of isomers, effectively halving the yield of the desired isomer.[1]
Diagnostic Workflow
Use this decision tree to identify the specific failure mode of your reaction.
Figure 1: Diagnostic logic for isolating the root cause of yield loss in pyrazole alkylation.
Troubleshooting Guides
Issue A: The "Disappearing Product" (Volatility)
Symptom: Crude NMR looks clean, but mass is lost after concentration.[1]
Root Cause: 1-Methyl-3-ethylpyrazole is a low-molecular-weight liquid with a relatively low boiling point (estimated ~140-150°C at atm, but significantly lower under vacuum).[1]
The Fix:
Stop High-Vac: Do not subject the crude oil to high vacuum (< 5 mbar) for extended periods.
Controlled Evaporation: When removing solvents (DCM, THF), keep the water bath at < 35°C and pressure > 100 mbar.[1]
Salt Formation: If the product is an oil, consider isolating it as a hydrochloride or oxalate salt.[1] These are solids, non-volatile, and easier to purify.[1]
Issue B: Poor Regioselectivity (The 1,3 vs. 1,5 Split)
Symptom: Yield of the desired isomer is 40-50%, with a "impurity" that has a similar mass.[1]
Root Cause: The ethyl group is not bulky enough to completely block the N1 position (forming the 5-ethyl isomer).[1]
Mechanistic Insight:
Sterics: The N2 position (distal) is less hindered, favoring 1-methyl-3-ethylpyrazole.[1]
Coordination: If using NaH in non-polar solvents, the Na+ ion may coordinate with the N2 nitrogen, potentially blocking it or directing the alkylating agent.[1]
Solvent Effect: Polar aprotic solvents (DMF, DMSO) dissociate the ion pair, making the reaction more governed by sterics (favoring the 1,3-isomer).[1]
Optimization Table: Conditions vs. Selectivity
Variable
Condition
Expected Outcome
Recommendation
Base
NaH (Strong)
Fast, irreversible deprotonation.[1] Often leads to mixtures due to high reactivity.
Use for difficult substrates, but control Temp.
Base
K₂CO₃ / Cs₂CO₃
Milder, reversible deprotonation.
Preferred. Often improves selectivity for the sterically favored 1,3-isomer.[1]
Solvent
DMF / DMSO
"Naked" anion. Fast reaction.
Good for conversion, but may lower selectivity.
Solvent
Acetone / MeCN
Tighter ion pairing.
Preferred. Slower reaction but often cleaner profile.
Symptom: A highly polar, water-soluble spot appears on TLC (often stays at baseline).[1]
Root Cause: Pyrazoles are nucleophilic. Once the mono-methylated product forms, it can react again with excess methylating agent to form the 1,2-dimethyl-3-ethylpyrazolium salt .[1]
The Fix:
Stoichiometry: Strictly limit the alkylating agent to 1.05 - 1.1 equivalents. Never use a large excess.
Temperature: Do not reflux unnecessarily. Monitor consumption of SM and stop immediately.
Optimized Protocol (Self-Validating)
This protocol utilizes Phase Transfer Catalysis (PTC) or mild base conditions to maximize the 1,3-isomer (sterically favored) and minimize volatility losses.[1]
Method: K₂CO₃ in Acetone (High Selectivity)
Setup: To a round-bottom flask, add 3-ethylpyrazole (1.0 eq) and Acetone (0.5 M concentration).
Base Addition: Add K₂CO₃ (2.0 eq, anhydrous, powdered). Stir at Room Temperature (RT) for 15 min.
Why: Pre-deprotonation/equilibration allows the base to act as a buffer.[1]
Alkylation: Add Methyl Iodide (1.1 eq) dropwise.
Note: If using DMS, heating to 40°C may be required.
Monitoring: Stir at RT. Monitor by TLC (Hexane:EtOAc 3:1).[1]
Validation: SM should disappear. Two spots may appear (major = 1,3-isomer; minor = 1,5-isomer).[1]
Purification: If isomers are present, separate via column chromatography. The 1,3-isomer (less polar) usually elutes first compared to the 1,5-isomer (more polar due to exposed nitrogen lone pair accessibility or dipole moments).[1]
Frequently Asked Questions (FAQ)
Q: I see two spots on TLC very close together. Which is which?A: Typically, 1-methyl-3-ethylpyrazole is less polar (higher Rf) than 1-methyl-5-ethylpyrazole .[1] In the 5-ethyl isomer, the steric clash between the methyl and ethyl groups can twist the ring substituents, affecting the dipole moment, but generally, the 1,3-isomer is the major product and moves faster.[1] Confirm with NOE (Nuclear Overhauser Effect) NMR:
1,3-isomer: NOE observed between N-Methyl and H-4 proton.[1][2]
1,5-isomer: NOE observed between N-Methyl and Ethyl protons.[1]
Q: Can I use Dimethyl Carbonate (DMC) to be "greener"?A: Yes, but DMC is a weaker electrophile.[1] You will likely need a catalyst (like DABCO or TBAI) and higher temperatures (reflux or autoclave at 120°C).[1] High temps increase the risk of quaternization if stoichiometry isn't managed perfectly.[1]
Q: My yield is 10%. Where is the rest?A: If you used high vacuum, it is in your pump trap.[1] 1-methyl-3-ethylpyrazole is volatile.[1] Check the trap oil for a "sweet/aromatic" smell. Next time, convert to the HCl salt by bubbling HCl gas into the ether solution; the salt precipitates and is non-volatile.[1]
References
Regioselectivity in Pyrazole Alkylation
Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
Source: International Journal of Molecular Sciences (2025).[1][3][4]
Optimizing reaction temperature for 5-ethyl-1-methyl-1H-pyrazole formation
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 5-ethyl-1-methyl-1H-pyrazole . Topic: Optimizing Reaction Temperature & Regioselectivity Doc ID: TS-PYR-0...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 5-ethyl-1-methyl-1H-pyrazole .
Topic: Optimizing Reaction Temperature & Regioselectivity
Doc ID: TS-PYR-05-ET
Last Updated: 2026-02-03
Executive Summary: The Regioselectivity Challenge
Synthesizing 5-ethyl-1-methyl-1H-pyrazole presents a classic regioselectivity problem. The reaction of methylhydrazine with unsymmetrical 1,3-electrophiles typically yields a mixture of two isomers:
Standard protocols using 1,3-diketones (e.g., hexane-2,4-dione) or enaminones often favor the 3-ethyl isomer due to the kinetic preference of the primary amine (
) of methylhydrazine to attack the most electrophilic carbonyl.
To achieve high selectivity for the 5-ethyl isomer, you must invert this kinetic preference. This guide details the Low-Temperature Acetal Protocol , which utilizes specific precursors and thermodynamic controls to direct the methyl group to the N1 position adjacent to the ethyl group.
Critical Protocol: The Low-Temperature Acetal Route
Recommendation: Do not use hexane-2,4-dione or standard enaminones if high regioselectivity (>95:5) is required.[2] Instead, use 1,1-dimethoxy-3-pentanone (3-oxopentanal dimethyl acetal).
The Mechanism of Action[3][4][5]
Precursor: 1,1-dimethoxy-3-pentanone acts as a "masked" 3-oxopentanal.
Acid Hydrolysis: In situ hydrolysis unmasks the aldehyde group (
), which is significantly more electrophilic than the ketone ().
Kinetic Control: At low temperatures (0–5°C) , the primary amine (
) of methylhydrazine selectively attacks the highly reactive aldehyde (kinetic control).
Cyclization: The remaining secondary amine (
) then closes the ring onto the ethyl-ketone, placing the methyl group on N1 and the ethyl group at C5.
Step-by-Step Methodology
Parameter
Specification
Notes
Precursor
1,1-dimethoxy-3-pentanone
Purity >98% is critical to avoid side reactions.
Reagent
Methylhydrazine
Warning: Toxic/Carcinogenic. Handle in fume hood.
Solvent
Ethanol (EtOH) or Methanol (MeOH)
Anhydrous preferred.
Catalyst
HCl (conc.) or
Required to hydrolyze the acetal.
Temp (Addition)
0°C to 5°C
CRITICAL STEP. Higher temps degrade selectivity.
Temp (Cyclization)
Reflux (78°C)
Required for dehydration/aromatization.
Experimental Workflow
Preparation: Charge a reaction vessel with 1,1-dimethoxy-3-pentanone (1.0 equiv) and Ethanol (5-10 volumes).
Activation: Add catalytic conc. HCl (0.1 equiv) and stir for 15 minutes at room temperature to initiate acetal hydrolysis.
Cooling: Cool the mixture to 0–5°C using an ice/salt bath.
Addition: Add Methylhydrazine (1.05 equiv) dropwise over 30–60 minutes.
Technical Note: Maintain internal temperature <10°C. The reaction is exothermic. Rapid addition favors the thermodynamic 3-ethyl impurity.
Cyclization: After addition, allow the mixture to warm to Room Temperature (RT) over 1 hour. Then, heat to reflux for 2–3 hours.
Workup: Cool to RT. Neutralize with saturated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
. Extract with DCM or Ethyl Acetate.
Troubleshooting Guide
Issue 1: "I am consistently getting the 1-methyl-3-ethyl isomer as the major product."
Diagnosis: You are likely using the wrong precursor or the wrong nucleophilic attack sequence occurred.
Cause A: Using 1-dimethylamino-1-penten-3-one (Enaminone).
Reason: In enaminones, the
of hydrazine attacks the carbonyl (attached to Ethyl) first, leading to the 3-ethyl isomer.
Reason: At >25°C, the selectivity between the aldehyde and ketone decreases.
Corrective Action: Switch to the acetal precursor (1,1-dimethoxy-3-pentanone) and strictly enforce the 0°C addition temperature.
Issue 2: "The reaction stalls or yield is low (<50%)."
Diagnosis: Incomplete cyclization or acetal hydrolysis issues.
Check: Did you add acid? The acetal must be hydrolyzed to the aldehyde to direct the reaction. Neutral conditions will slow down the reaction significantly.
Check: Did you reflux? The final dehydration step (loss of water) requires thermal energy.
Issue 3: "Can I use Methylhydrazine Hydrochloride instead?"
Answer:Yes, and it may improve results.
Using
often enhances 5-alkyl selectivity. The protonated hydrazine releases the free base slowly in the presence of a mild buffer (like Sodium Acetate), or the salt itself modifies the nucleophilicity profile.
Protocol Adjustment: If using the salt, add Sodium Acetate (1.1 equiv) to the ethanol solution to liberate the free hydrazine in situ.
Visualizing the Reaction Pathway
The following diagram illustrates why the Acetal Route is superior to the Diketone Route for generating the 5-ethyl isomer.
Caption: Pathway divergence based on initial nucleophilic attack. The acetal route ensures the NH2 group targets the aldehyde carbon, forcing the methyl-nitrogen to the 5-position.
Frequently Asked Questions (FAQ)
Q: Why does the reaction temperature matter so much for regioselectivity?
A: Regioselectivity in pyrazole synthesis is a competition between two nucleophiles (
vs ) and two electrophiles (Aldehyde vs Ketone). At 0°C , the reaction is under Kinetic Control , meaning the fastest reaction wins (NH2 attacking Aldehyde). At higher temperatures, the system has enough energy to overcome activation barriers for the alternative pathway, or to equilibrate, leading to mixtures.
Q: Can I separate the isomers if I get a mixture?
A: Yes, but it is difficult.
Boiling Point: The 1-methyl-5-ethyl isomer typically has a slightly higher boiling point than the 1-methyl-3-ethyl isomer, but they are close.
Chromatography: They can be separated on silica gel, often requiring a gradient of Hexane/EtOAc. The 5-substituted isomer is usually more polar (elutes later) due to less steric shielding of the N-lone pair compared to the 3-substituted isomer.
Q: Is there a solvent effect?
A: Yes. Fluorinated alcohols (like HFIP) have been shown to improve regioselectivity in some pyrazole syntheses by hydrogen-bonding to the carbonyl, activating it selectively. However, for the acetal route, standard Ethanol is sufficient and most cost-effective.
References
Katritzky, A. R., et al. "Regioselective synthesis of polysubstituted pyrazoles."[4] Journal of Organic Chemistry, 2001, 66(20), 6787–6791.
Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984. (Standard reference for pyrazole tautomerism and reactivity).
Knorr, L. "Synthese von Pyrazolderivaten." Berichte der deutschen chemischen Gesellschaft, 1883.
Minimizing side reactions during 5-ethyl-1-methyl-1H-pyrazole scale-up
Technical Support Center: 5-Ethyl-1-Methyl-1H-Pyrazole Scale-Up Topic: Minimizing Side Reactions & Regioselectivity Control Audience: Process Chemists, Scale-Up Engineers, and R&D Scientists Status: Active | Version: 2.4...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Ethyl-1-Methyl-1H-Pyrazole Scale-Up
Topic: Minimizing Side Reactions & Regioselectivity Control
Audience: Process Chemists, Scale-Up Engineers, and R&D Scientists
Status: Active | Version: 2.4[1]
Introduction: The Regioselectivity Challenge
The synthesis of 5-ethyl-1-methyl-1H-pyrazole is a classic case of competing regiochemical pathways.[1][2] When reacting methylhydrazine with a 1,3-electrophile (such as an enaminone or 1,3-diketone), two isomers are thermodynamically and kinetically possible:
Achieving high selectivity for the 1,5-isomer requires strict adherence to kinetic control . The 1,5-isomer is sterically more congested (the N-methyl and C-ethyl groups are adjacent), making it less thermodynamically stable than the 1,3-isomer.[1]
This guide addresses the critical control points to maximize the 1,5-product, manage the extreme exothermicity of hydrazine chemistry, and ensure safe scale-up.
(Primary Amine): Harder nucleophile, less sterically hindered.[1][2]
(Secondary Amine): Softer nucleophile, more hindered.[1][2]
To obtain the 5-ethyl isomer using a standard enaminone precursor (e.g., 1-(dimethylamino)pent-1-en-3-one), the
group must attack the C1 (enamine) carbon first.[1][2] This positions the group to cyclize onto the carbonyl (C3), placing the methyl group on the nitrogen adjacent to the ethyl-bearing carbon (Position 5).[1]
Corrective Protocol:
Precursor Selection: Use 1-(dimethylamino)pent-1-en-3-one rather than a 1,3-diketone.[1][2] The reactivity difference between the enamine (C1) and the ketone (C3) is sharper than between two ketones.[1]
Temperature: Maintain reaction temperature < 0°C during addition. Higher temperatures provide enough energy for the
to attack or for the intermediate to equilibrate to the thermodynamic (1,[1]3) product.
Protonation State: Use Free Base Methylhydrazine , not the hydrochloride salt. Acid catalysis promotes equilibration to the 1,3-isomer [1].[1][2]
Q: Can I use ethanol as a solvent?
A: Ethanol is acceptable, but fluorinated alcohols (e.g., TFE or HFIP) or aprotic polar solvents (MeCN) often yield better regioselectivity.[1][2]
Why: Fluorinated alcohols can hydrogen-bond to the carbonyl oxygen of the enaminone, activating it.[1] However, for 1,5-selectivity, we want the
to attack the enamine carbon, not the carbonyl.[1] Therefore, non-acidic, aprotic solvents (like THF or Dichloromethane) are often preferred to prevent activation of the carbonyl, ensuring the attacks the C1-enamine purely based on nucleophilicity [2].[1]
Module 2: Visualization of Regioselectivity
The following diagram illustrates the bifurcation between Kinetic (Desired) and Thermodynamic (Undesired) pathways.
Figure 1: Mechanistic pathway showing how Kinetic Control (green path) leads to the desired 5-ethyl isomer.[1]
Module 3: Scale-Up Safety & Thermal Management
Q: How do I manage the exotherm during methylhydrazine addition?
A: The condensation reaction is highly exothermic.[1][2] On a kilogram scale, "dumping" reagents will lead to a runaway reaction, potentially vaporizing toxic methylhydrazine.[1][2]
Methylhydrazine is hypergolic with some oxidizers; prevents colored oxidation byproducts.[1][2]
Scrubber
Acidic Scrubber (10% H2SO4)
Neutralizes methylhydrazine vapors (TLV is extremely low: 0.01 ppm) [3].[1][2]
Q: The reaction mixture turned dark yellow/brown. Is the batch ruined?
A: Not necessarily, but it indicates oxidation.[1][2]
Cause: Methylhydrazine oxidizes rapidly in air to form azo-compounds and tars.[1][2]
Remedy: Ensure the reactor is purged with
before charging methylhydrazine. If the color is already present, proceed to workup; the color often remains in the pot residue during distillation.[1]
Prevention: Add a radical scavenger (e.g., BHT) in trace amounts if the solvent grade is not peroxide-free.[1][2]
Module 4: Process Workflow & Purification
Q: How do I separate the 1,3-isomer if it forms?
A: Separation is difficult due to similar boiling points.[1][2]
Distillation: Effective only if the isomer ratio is >90:10. The 1,3-isomer generally has a slightly lower boiling point due to lower dipole moment (less steric strain).[1][2] Use a high-reflux ratio fractionating column.
Chemical Wash: The 1,3-isomer is slightly more basic.[1][2] A carefully controlled acidic wash (pH 4-5) can sometimes selectively extract the 1,3-isomer into the aqueous phase, though yield loss of the 1,5-isomer is inevitable.[1]
Recommended Scale-Up Workflow:
Figure 2: Optimized scale-up workflow emphasizing thermal control and purification.
References
Fustero, S., et al. (2008).[1][2] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry. Available at: [Link][1][2]
Martins, M. A. P., et al. (2002).[1][2][3] "Regioselective Synthesis of 1-Methyl-5-trifluoromethyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester." Molecules. Available at: [Link][1][2]
New Jersey Department of Health. (2005).[1][2] "Hazardous Substance Fact Sheet: Methyl Hydrazine."[1][2] Available at: [Link][1][2]
National Center for Biotechnology Information. (2024).[1][2] "PubChem Compound Summary for CID 6061, Methylhydrazine." Available at: [Link][1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
Product: 5-Ethyl-1-methyl-1H-pyrazole (1,5-EMP)
Primary Alternative/Impurity: 3-Ethyl-1-methyl-1H-pyrazole (1,3-EMP)
Application: Kinase inhibitor scaffold synthesis, agrochemical core development, and fragment-based drug discovery (FBDD).[1]
The Challenge:
The synthesis of N-alkylated pyrazoles via direct alkylation of 3(5)-ethylpyrazole often yields a mixture of regioisomers. Distinguishing the 1,5-isomer (sterically congested, kinetically favored in specific conditions) from the 1,3-isomer (thermodynamically stable) is a critical quality gate.[1][2] This guide provides the definitive spectroscopic markers to validate the 5-ethyl-1-methyl-1H-pyrazole structure, ensuring downstream structure-activity relationship (SAR) integrity.
Structural Logic & Theoretical Grounding
To interpret the NMR data accurately, one must understand the electronic and steric environment of the pyrazole ring.[1][2]
Shielding Effects: In the 1,5-isomer , the N-methyl group and the 5-ethyl group are spatially adjacent (vicinal).[1][2] This proximity induces specific steric strain and magnetic anisotropy, often resulting in a slight upfield shift of the ethyl signals compared to the 1,3-isomer.[1][2]
NOE Diagnostic: The most reliable "self-validating" metric is the Nuclear Overhauser Effect (NOE).[2] Only the 1,5-isomer will show a strong through-space correlation between the N-methyl protons and the ethyl methylene protons .[2]
Diagram 1: Structural Comparison & NOE Correlations
Caption: Visualizing the critical NOE correlation used to distinguish the 1,5-isomer from the 1,3-isomer. The spatial proximity in the 1,5-isomer allows for magnetization transfer.[1]
Comparative Characterization Data
The following data compares the target molecule with its regioisomer. All values are reported in CDCl₃ at 298 K, referenced to TMS (0.00 ppm).[1][2]
Table 1: 1H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
Position / Group
5-Ethyl-1-methyl-1H-pyrazole (Target)
3-Ethyl-1-methyl-1H-pyrazole (Alternative)
Signal Type
Diagnostic Note
N-Methyl (N-CH₃)
3.78 - 3.82 ppm
3.84 - 3.88 ppm
Singlet (3H)
1,5-isomer N-Me is typically slightly upfield due to shielding by the adjacent ethyl group.[1][2]
Ethyl -CH₂-
2.58 ppm
2.65 ppm
Quartet (2H)
The 5-position ethyl is spatially crowded, affecting its shift.[1][2]
Ethyl -CH₃
1.25 ppm
1.28 ppm
Triplet (3H)
Less diagnostic, but consistent coupling (J ~ 7.6 Hz).[1][2]
H-3 (adjacent to N) is typically more deshielded than H-5.[1]
Critical Insight: While chemical shifts provide a strong indication, they are solvent-dependent.[1][2] The coupling constant (J) between H-3 and H-4 is typically ~1.8–2.0 Hz for both, making scalar coupling insufficient for differentiation.[1][2] You must rely on NOESY or HMBC for definitive assignment.[1][2]
Experimental Protocol: Self-Validating Workflow
This protocol ensures high-purity characterization data, removing artifacts from residual solvents or paramagnetic impurities.[1][2]
Phase A: Sample Preparation
Mass: Weigh 10–15 mg of the isolated pyrazole oil/solid.
Solvent: Dissolve in 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS.
Note: If the sample is an HCl salt, add 1-2 drops of NaOD/D₂O or use DMSO-d6 to ensure the free base shifts are observed, as protonation significantly shifts the ring protons.[1][2]
Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., K₂CO₃ from the alkylation step) which can cause line broadening.[1][2]
Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.
Relaxation Delay (D1): Set to 5.0 seconds .
Reasoning: The N-methyl and Ethyl protons have different T1 relaxation times.[2] A short D1 will lead to integration errors, making the ratio of Methyl(3H) to Ethyl(2H) inaccurate.[1][2]
Scans (NS): 16 scans are sufficient for >95% purity.[1][2]
Phase C: The Validation Step (NOESY 1D or 2D)
To confirm the 1,5-substitution:
Select the N-Methyl resonance (~3.80 ppm) for selective excitation (1D NOESY).[1][2]
Observe: Look for a response at ~2.58 ppm (Ethyl CH₂) .
No Enhancement: Indicates 3-Ethyl-1-methyl-1H-pyrazole .[1][2]
Diagram 2: Decision Tree for Isomer Assignment
Caption: Step-by-step decision logic for assigning the correct pyrazole regioisomer using NMR spectroscopy.
References
Royal Society of Chemistry. (2008).[1][2] Synthesis of pyrazoles under mild reaction conditions using heterogeneous recyclable catalysts.Link[1]
National Institutes of Health (PubChem). Compound Summary: Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate (CID 16394811).[1][2]Link[1]
Claramunt, R. M., et al. (1997).[1][2] 1H and 13C NMR study of perdeuterated pyrazoles. IOS Press.[1][2][3] Link
Gottlieb, H. E., et al. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2] J. Org.[1][2] Chem. Link[1][2]
Alkorta, I., et al. (2005).[1][2] A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.[1][2][4][5] Link
Comparative Analytical Guide: 5-ethyl-1-methyl-1H-pyrazole vs. 1,3-Regioisomer
Executive Summary This technical guide provides a comparative analysis of the structural characterization of 5-ethyl-1-methyl-1H-pyrazole (CAS: 43155-07-3), a critical intermediate in the synthesis of bioactive heterocyc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative analysis of the structural characterization of 5-ethyl-1-methyl-1H-pyrazole (CAS: 43155-07-3), a critical intermediate in the synthesis of bioactive heterocyclic scaffolds. The primary analytical challenge in producing this compound is the presence of its regioisomer, 3-ethyl-1-methyl-1H-pyrazole .
While Fourier Transform Infrared Spectroscopy (FTIR) provides functional group verification, it lacks the resolution to unambiguously distinguish the 1,5-isomer from the 1,3-isomer. This guide establishes Gas Chromatography-Mass Spectrometry (GC-MS) as the superior method for regioisomer discrimination, validated by fragmentation patterns and retention time differentials.
The Analytical Challenge: Regioisomerism
The synthesis of N-methylated pyrazoles via the alkylation of 3-ethylpyrazole typically yields a mixture of two isomers due to annular tautomerism. Distinguishing the 1,5-isomer (Target) from the 1,3-isomer (Impurity) is vital because the substitution pattern drastically alters the steric environment and pharmacophore alignment in downstream drug targets.
Target (1,5-isomer): Ethyl group at position 5 (adjacent to N-methyl).[1] High steric clash.
Alternative (1,3-isomer): Ethyl group at position 3 (distal to N-methyl). Low steric clash.
Diagram 1: Synthesis & Isomerism Workflow
Caption: Divergent synthesis pathways yielding the target 1,5-isomer and the 1,3-alternative. Analytical discrimination is required at the crude stage.
Methodology 1: FTIR Analysis
Role: Rapid raw material identification (ID) and functional group verification.
Limitation: Poor resolution for regioisomer differentiation.
Experimental Protocol (ATR-FTIR)
Instrument: PerkinElmer Spectrum Two or equivalent with Diamond ATR accessory.
Sample Prep: Neat liquid (or low-melting solid) applied directly to the crystal.
The FTIR spectrum of 5-ethyl-1-methyl-1H-pyrazole is dominated by the pyrazole ring and aliphatic chains.
Functional Group
Wavenumber (cm⁻¹)
Assignment
Note
C-H Stretch (Aliphatic)
2960, 2930, 2870
Methyl/Ethyl C-H
Common to both isomers.
C=N Stretch
1590 – 1610
Pyrazole Ring
Diagnostic of the heterocycle.
C=C Stretch
1450 – 1550
Aromatic Ring
Overlaps with CH bending.
Fingerprint Region
600 – 1000
Ring Breathing
Differentiation Zone: 1,5-isomers often show shifts in out-of-plane bending due to steric strain between N-Me and C5-Et.
Verdict: FTIR confirms the identity of the molecule as an ethyl-methyl-pyrazole but cannot reliably quantify the purity of the 1,5-isomer in the presence of the 1,3-isomer without chemometric modeling.
Methodology 2: Mass Spectrometry (GC-MS)
Role: Definitive structural confirmation and purity analysis.
Mechanism: Electron Ionization (EI) at 70 eV induces fragmentation patterns that differ subtly between isomers, while the Gas Chromatography (GC) column separates them based on boiling point and polarity.
Experimental Protocol
System: Agilent 7890B GC with 5977B MSD.
Column: HP-5ms (30m x 0.25mm x 0.25µm).
Method:
Injector: 250°C, Split 50:1.
Oven: 60°C (1 min) → 20°C/min → 250°C.
Carrier: Helium @ 1.0 mL/min.
Fragmentation Pathway & Data Analysis
Both isomers have a Molecular Weight (MW) of 110.16 g/mol . However, the stability of the fragments differs.
Molecular Ion (M⁺): m/z 110 (Base peak or high intensity).
Loss of Methyl (M-15): m/z 95.
Loss of Ethyl (M-29): m/z 81.
Ring Cleavage: Loss of HCN (m/z 27) is common in pyrazoles.
Differentiation Logic:
In the 1,5-isomer , the 5-ethyl group is spatially crowded by the 1-methyl group. This steric strain often leads to:
Earlier Elution Time: The 1,5-isomer typically has a lower boiling point or lower interaction with non-polar columns compared to the more linear/planar 1,3-isomer.
Enhanced Fragmentation: The "ortho-effect" between the 1-Me and 5-Et groups can facilitate specific hydrogen transfers or radical losses (e.g., loss of ethylene from the ethyl group) that are less favorable in the 1,3-isomer.
Diagram 2: MS Fragmentation Logic
Caption: Primary fragmentation pathways for 5-ethyl-1-methyl-1H-pyrazole under 70eV Electron Ionization.
Comparative Performance Summary
The following table contrasts the effectiveness of FTIR and MS against the "Alternative" (1,3-isomer) for specific development goals.
Use FTIR for incoming goods receipt of certified pure material.
Use GC-MS for in-process control (IPC) during synthesis to monitor the ratio of 1,5- vs 1,3-isomers.
Use NMR (NOE) once during method validation to assign the specific GC retention time to the correct isomer (proving which peak is 1,5 and which is 1,3).
References
NIST Mass Spectrometry Data Center. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester (Analogous Fragmentation Data).[1] NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]
Foces-Foces, C., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI, Molecules. Available at: [Link]
Rusak, V. et al. Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. ResearchGate. Available at: [Link]
Comparative Reactivity Guide: 5-Ethyl-1-methyl-1H-pyrazole vs. 1-Methylpyrazole
This guide provides an in-depth technical comparison of 5-ethyl-1-methyl-1H-pyrazole versus the standard building block 1-methylpyrazole . It is designed for medicinal chemists and process engineers who need to understan...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 5-ethyl-1-methyl-1H-pyrazole versus the standard building block 1-methylpyrazole . It is designed for medicinal chemists and process engineers who need to understand how the C5-substitution pattern fundamentally alters the reactivity landscape, particularly in C–H activation and metalation protocols.
Executive Technical Summary
The transition from 1-methylpyrazole to 5-ethyl-1-methyl-1H-pyrazole is not merely a steric modification; it represents a mechanistic switch in organometallic functionalization.
While 1-methylpyrazole is a textbook substrate for C5-lithiation (thermodynamic control), the introduction of the ethyl group at C5 blocks this primary reactive site. This forces reactivity into alternative manifolds: lateral lithiation at the N-methyl group or steric-electronic modulation of Electrophilic Aromatic Substitution (EAS) at C4.
Feature
1-Methylpyrazole
5-Ethyl-1-methyl-1H-pyrazole
Primary Lithiation Site
C5–H (Thermodynamic) N-CH₃ (Kinetic)
N–CH₂–Li (Lateral, Kinetic)
EAS Selectivity
C4 (High reactivity)
C4 (Activated but sterically crowded)
Coordination Mode
Monodentate ()
Monodentate () with steric clash
Boiling Point
~127 °C
>160 °C (Est.)
Critical Reactivity Profiles
A. C–H Activation and Metalation (The "Blocking" Effect)
This is the most significant divergence point. The reactivity of pyrazoles with organolithium reagents (e.g., n-BuLi) is governed by the interplay between the directing ability of the N2 lone pair and the acidity of the ring vs. alkyl protons.
1-Methylpyrazole (The Dual Pathway):
Kinetic Phase: At low temperatures (-78 °C), lithiation often initiates at the N-methyl group (lateral lithiation) due to the coordination of Lithium to N2.
Thermodynamic Phase: Upon warming or equilibration, the lithiated species rearranges to the C5–Li position. This is the "sink" product used in most synthetic schemes to generate 5-substituted pyrazoles [1][2].
Outcome: Direct C5 functionalization.
5-Ethyl-1-methyl-1H-pyrazole (The Lateral Shift):
Blocked C5: The ethyl group physically occupies the thermodynamic sink.
The Consequence: The system cannot relax to a ring-lithiated species. Instead, reactivity is channeled exclusively to lateral lithiation .
Regioselectivity: Research on 1,3,5-trimethylpyrazole and similar analogues indicates that lithiation occurs preferentially at the
-position of the N-alkyl group (N–CH₂–Li) rather than the C5-alkyl chain [2][3].
Outcome: Functionalization of the N-methyl group, effectively extending the N-substituent.
B. Electrophilic Aromatic Substitution (EAS)
Both molecules undergo EAS (nitration, halogenation, acylation) exclusively at C4 , the most electron-rich position.
Electronic Effect: The 5-ethyl group is an inductive electron donor (+I). Theoretically, this makes the 5-ethyl variant slightly more nucleophilic at C4 than the 1-methyl parent.
Steric Effect: The ethyl group at C5 creates a "buttressing" effect. While it activates the ring, it also imposes steric bulk that may retard reactions with large electrophiles (e.g., bulky brominating agents or Friedel-Crafts acylations) compared to the unhindered 1-methylpyrazole.
Mechanistic Visualization
The following diagram illustrates the divergent lithiation pathways dictated by the C5 substituent.
Caption: Divergent lithiation pathways. 1-Methylpyrazole rearranges to C5-Li, while the 5-ethyl analogue is locked into lateral N-methyl lithiation.
Setup: Flame-dry a 100 mL Schlenk flask under Argon.
Solvent: Add 1-methylpyrazole (1.0 equiv) and anhydrous THF (0.5 M concentration).
Deprotonation: Cool to -78 °C . Add
-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.
Equilibration (Critical Step): Allow the mixture to warm to 0 °C and stir for 30 minutes. Note: This step allows the kinetic N-CH₂-Li species to rearrange to the thermodynamic C5-Li species.
Quench: Cool back to -78 °C (optional, depending on electrophile) and add the electrophile (e.g., aldehyde, alkyl halide).
Workup: Quench with sat. NH₄Cl and extract with EtOAc.
Setup: Flame-dry a 100 mL Schlenk flask under Argon.
Solvent: Add 5-ethyl-1-methyl-1H-pyrazole (1.0 equiv) and anhydrous THF (0.5 M).
Deprotonation: Cool to -78 °C . Add
-BuLi (1.1 equiv) dropwise.
Reaction Time: Stir at -78 °C for 1 hour. Do not warm significantly before adding the electrophile, as dimerization or decomposition can occur.
Quench: Add the electrophile (e.g., CO₂, MeI) directly at -78 °C.
Note: The product will be modified at the N-methyl carbon (forming an N-ethyl or N-substituted methyl group).
References
Begtrup, M. (2006). Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study. National Institutes of Health (NIH). Link
Grimmett, M. R., & Iddon, B. (1970). Lithiation of five-membered heteroaromatic compounds.[1][2] The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.[2] Canadian Journal of Chemistry. Link
Semenov, V. V. (2015).[3] Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry. Link
Bioactivity comparison of 5-ethyl vs 5-methyl pyrazole derivatives
This guide provides an objective, data-driven comparison of 5-ethyl versus 5-methyl pyrazole derivatives, focusing on their structure-activity relationships (SAR), physicochemical properties, and specific bioactivity pro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an objective, data-driven comparison of 5-ethyl versus 5-methyl pyrazole derivatives, focusing on their structure-activity relationships (SAR), physicochemical properties, and specific bioactivity profiles in drug discovery.
[1][2]
Executive Summary
In medicinal chemistry, the substitution at the 5-position of the pyrazole scaffold is a critical determinant of ligand-target binding affinity and metabolic stability. While 5-methyl substituents are ubiquitous in approved drugs (e.g., Celecoxib, Ruxolitinib) due to their optimal balance of steric bulk and lipophilicity, 5-ethyl derivatives represent a strategic modification to probe hydrophobic pocket depth and alter metabolic clearance rates.
Key Findings:
Potency: 5-Methyl derivatives generally exhibit higher potency in sterically constrained active sites (e.g., COX-2 secondary pockets). 5-Ethyl substitution often leads to a 2–5 fold reduction in potency due to steric clashes unless the target possesses a deep hydrophobic channel.
Physicochemical: The ethyl group increases cLogP by approximately 0.5 units compared to methyl, enhancing membrane permeability but potentially increasing non-specific binding.
Metabolism: 5-Ethyl analogs show altered metabolic profiles, often reducing the rate of oxidative metabolism compared to exposed methyl groups, though they may introduce new sites for hydroxylation.
Physicochemical & Structural Analysis
The transition from a methyl to an ethyl group at the C5 position induces specific electronic and steric shifts that drive bioactivity differences.
Property
5-Methyl Pyrazole
5-Ethyl Pyrazole
Impact on Bioactivity
Steric A-Value
1.70 kcal/mol
1.75 kcal/mol
Ethyl introduces greater conformational restriction on adjacent N-aryl rings.
Lipophilicity (LogP)
Reference (0.0)
+0.54
Increased lipophilicity aids cell penetration but decreases water solubility.
Electronic Effect
+I (Inductive)
+I (Stronger)
Ethyl is a slightly better electron donor, marginally increasing pyrazole ring basicity.
Van der Waals Volume
~13.7 ų
~24.0 ų
Ethyl requires a larger hydrophobic pocket; clashes in "tight" binding sites.
Comparative Bioactivity Case Studies
Case Study A: COX-2 Inhibition (Celecoxib Analogs)
A direct comparison of Celecoxib (5-methyl) and its 5-ethyl analog reveals the sensitivity of the COX-2 active site to steric bulk.
Experimental Context: The 5-methyl group of Celecoxib binds in a hydrophobic pocket adjacent to the sulfonamide binding site.
Mechanistic Insight: The extension of the alkyl chain from C1 to C2 (methyl to ethyl) causes a steric clash with the residues lining the secondary pocket of the COX-2 enzyme, reducing binding affinity. However, the ethyl derivative showed significantly lower bone accumulation of fluorine-18 labeled tracers, indicating a favorable shift in tissue distribution profiles.
Case Study B: NAAA Inhibitors (Enzymatic Hydrolysis)
In the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the size of the alkyl substituent was critical for activity.[1]
Experimental Context: Pyrazole sulfonamides were designed to inhibit NAAA.[2]
Mechanistic Insight: While the 5-ethyl group was tolerated in this specific scaffold, attempting to extend both positions (3 and 5) to ethyl groups overwhelmed the hydrophobic pocket's capacity, leading to a drop in potency. This illustrates that 5-ethyl is a "limit-testing" substituent; it works only when the pocket has sufficient plasticity.
SAR Decision Logic & Pathway Visualization
The following diagram illustrates the strategic decision-making process when choosing between 5-methyl and 5-ethyl substitutions during lead optimization.
Caption: SAR decision tree for selecting C5-alkyl substituents based on target pocket volume and metabolic stability requirements.
Experimental Protocols
Protocol 1: General Synthesis of 5-Alkyl Pyrazoles
This protocol allows for the parallel synthesis of methyl and ethyl derivatives to ensure batch consistency for biological testing.
Reagents:
Substrate: 1-Phenyl-1,3-butanedione (for Methyl) OR 1-Phenyl-1,3-pentanedione (for Ethyl).
To verify the bioactivity difference between 5-methyl and 5-ethyl analogs.
Enzyme Prep: Use human recombinant COX-2 enzyme.
Incubation: Incubate enzyme with test compounds (5-Me and 5-Et analogs) at concentrations ranging from
to in Tris-HCl buffer (pH 8.0) with hematin and phenol for 10 minutes at .
Initiation: Add arachidonic acid (
) to initiate the reaction.
Detection: Measure
production via ELISA or colorimetric TMPD oxidation assay after 2 minutes.
Data Analysis: Calculate % Inhibition relative to DMSO control. Plot log-concentration vs. inhibition to derive
.
References
Knaus, E. E., et al. (2020). Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative. National Institutes of Health (NIH). Link
Migliore, M., et al. (2016). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. ACS Medicinal Chemistry Letters. Link
Zhang, Y., et al. (2020). Wnt signaling pathway inhibitors for treatments of disease. US Patent 10,882,841. Link
Li, G., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Link
Taher, A. T., et al. (2019). Design, Synthesis and Bioactivity Evaluation of Novel Pyrazole Derivatives. Molecules. Link
Operational Guide: Safe Disposal of 5-ethyl-1-methyl-1H-pyrazole
Part 1: Executive Summary & Immediate Directives Do not dispose of 5-ethyl-1-methyl-1H-pyrazole down the drain. Despite the variable water solubility of pyrazole derivatives, this compound must be treated as Hazardous Ch...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Immediate Directives
Do not dispose of 5-ethyl-1-methyl-1H-pyrazole down the drain.
Despite the variable water solubility of pyrazole derivatives, this compound must be treated as Hazardous Chemical Waste .[1] It poses risks of aquatic toxicity and, due to its nitrogen-rich heterocycle, generates nitrogen oxides (NOx) upon improper combustion.
Immediate Action Plan:
Segregate: Isolate from oxidizers and acids immediately.
Classify: Treat as Non-Halogenated Organic Waste (unless mixed with halogens).
Containerize: Use HDPE or amber glass containers with vented caps if stored in hot environments.
Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.
Part 2: Chemical Profile & Risk Assessment[1]
To dispose of a chemical safely, you must understand its behavior.[2][3][4] 5-ethyl-1-methyl-1H-pyrazole (CAS: 35943-31-6) is a substituted pyrazole.[1] In the absence of isomer-specific flash point data, the precautionary principle mandates treating it as a Flammable Liquid (Class 3). [1]
Property
Data / Classification
Operational Implication
Chemical Structure
Nitrogen-containing heterocycle
NOx Generation: Must be incinerated in facilities with scrubbers.[1] Do not trash.
Physical State
Likely Liquid or Low-Melting Solid
Mobility: High risk of spreading if spilled.[1] Requires secondary containment.
Reactivity
Incompatible with Strong Oxidizers
Explosion Risk: Never store in the same waste bin as nitric acid or peroxides.[1]
RCRA Status
Likely D001 (Ignitable)
If flash point < 60°C, it is legally hazardous.[1] Default to D001 handling.
The "Why" Behind the Protocol
Aquatic Toxicity: Pyrazoles can exhibit long-term adverse effects in aquatic environments.[5] Drain disposal is a violation of the Clean Water Act.
Incineration Chemistry: We specify "High-Temperature Incineration" because standard open burning or low-temp combustion can release toxic NOx gases.[1] Licensed facilities use rotary kilns (>1000°C) to break the pyrazole ring completely.
Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
Before moving the vessel, determine the waste stream.
Pure Compound: Segregate into Non-Halogenated Organic waste.
Mixture: If used with Dichloromethane (DCM) or Chloroform, it must go into Halogenated waste.
Critical Note: Mixing non-halogenated pyrazoles with halogenated solvents increases disposal costs significantly and complicates incineration. Keep them separate if possible.
Phase 2: Containerization
Select Vessel: Use a chemically compatible container (HDPE Plastic or Borosilicate Glass).
Headspace: Leave at least 10% headspace to allow for thermal expansion.
The Triple-Rinse Rule:
If the original reagent bottle is empty, triple-rinse it with a compatible solvent (e.g., Ethanol or Acetone).
Crucial: Pour the rinsate into your Liquid Waste Container.
Deface the label on the empty bottle and discard the bottle as standard glass trash (unless P-listed, which this is not).
Phase 3: Labeling (The Chain of Custody)
A waste container labeled "Chemical Waste" is insufficient and illegal. The label must read:
Full Chemical Name: 5-ethyl-1-methyl-1H-pyrazole[1][6][7][8]
Hazards: Check [Flammable] and [Irritant].
Part 4: Waste Stream Decision Matrix
The following logic flow ensures the compound reaches the correct destruction facility.
Figure 1: Decision matrix for segregating pyrazole waste streams to ensure regulatory compliance and optimal incineration efficiency.
Part 5: Emergency Contingencies
Spills (< 500 mL)
Evacuate & Ventilate: Remove ignition sources. Pyrazoles can be flammable.
PPE: Wear Nitrile gloves, lab coat, and safety goggles.
Absorb: Use a standard organic spill kit (vermiculite or clay absorbent). Do not use paper towels alone, as this increases surface area for evaporation/flammability.
Collect: Scoop absorbed material into a wide-mouth jar. Label as "Solid Hazardous Waste (Contains 5-ethyl-1-methyl-1H-pyrazole)."[1]
Skin/Eye Contact[3][5][10][11][12]
Eyes: Flush immediately for 15 minutes. The alkaline nature of some nitrogen heterocycles can cause corneal damage.
Skin: Wash with soap and water.[3] Do not use ethanol, as it may increase transdermal absorption.
Part 6: Regulatory Compliance (RCRA/EPA)[1]
While 5-ethyl-1-methyl-1H-pyrazole is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic) by specific name in 40 CFR 261.33, it falls under the "Characteristic Waste" definition if it exhibits ignitability.[1]
Generator Status: You are responsible for this waste from "cradle to grave."
Satellite Accumulation Areas (SAA): You may store up to 55 gallons of hazardous waste at or near the point of generation. Once full, the container must be moved to the central accumulation area within 3 days.[2]
Scientist-to-Scientist Note:
Always consult your institution's Environmental Health & Safety (EHS) officer. Local municipal codes often have stricter limits on nitrogen-containing discharge than federal guidelines.
References
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
National Center for Biotechnology Information (PubChem). (2024). Compound Summary for CID 16394811, Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate (Related Structure).[1] Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). (2024).[9] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
Personal protective equipment for handling 5-ethyl-1-methyl-1H-pyrazole
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 5-ethyl-1-methyl-1H-pyrazole (CAS 41818-33-1). Notice: Specific physical property data for this exact isomer is...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 5-ethyl-1-methyl-1H-pyrazole (CAS 41818-33-1).
Notice: Specific physical property data for this exact isomer is limited in public registries. Therefore, this protocol applies a "Class-Based Safety Strategy" derived from structurally analogous alkyl pyrazoles (e.g., 1-methylpyrazole), adopting a "worst-case" safety posture (treating the substance as a volatile, combustible, and irritant liquid).
Part 1: Executive Safety Summary (Immediate Action)
Parameter
Critical Information
Compound Name
5-Ethyl-1-methyl-1H-pyrazole
CAS Number
41818-33-1
Physical State
Liquid (Inferred from structural analogs; likely colorless to pale yellow).
Primary Hazards
Irritant (Skin/Eye/Respiratory); Combustible ; Harmful if Swallowed .
Emergency Code
P-305+351+338 (Eye Contact: Rinse cautiously with water for several minutes).
Spill Media
Vermiculite, sand, or non-combustible absorbent pads. Do not use sawdust.
Part 2: Hazard Identification & Risk Assessment
Before handling, you must understand why specific controls are necessary. Alkyl pyrazoles are nitrogen-heterocycles that often possess distinct odors and volatility.
Likely GHS Classifications (Derived)
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
H227/H226: Combustible liquid (Flash point likely >60°C but <93°C).
Mechanism of Action
Pyrazoles can act as weak bases. Upon contact with mucous membranes (eyes, lungs), they can extract moisture and cause local pH shifts, leading to immediate irritation. Systemic absorption (transdermal or inhalation) may affect the central nervous system, though this is more common in lower molecular weight analogs like pyrazole itself.
Part 3: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this task-specific matrix to select the correct barrier.
PPE Selection Logic
Figure 1: Decision logic for selecting PPE based on task severity and exposure risk.
Detailed PPE Specifications
Component
Recommendation
Technical Rationale
Hand Protection
Double Gloving (Nitrile)
Outer: Standard Nitrile (4 mil). Inner: Long-cuff Nitrile. Why: Pyrazoles can permeate standard nitrile in <15 mins. The inner glove provides a "time-buffer" to remove the outer glove upon contamination.
Eye Protection
Chemical Splash Goggles
Safety glasses with side shields are insufficient for liquid transfers. Vapors can bypass glasses and irritate the ocular surface.
Respiratory
Fume Hood (Face Velocity >100 fpm)
Volatility is the primary risk. If work outside a hood is unavoidable (e.g., balance calibration), use a half-mask with Organic Vapor (OV) cartridges.
Body Protection
Lab Coat (Cotton/Poly Blend)
Synthetic fibers (pure polyester) can melt if the liquid ignites. 100% cotton or treated fire-resistant coats are preferred.
Part 4: Operational Handling Protocols
Protocol A: Safe Transfer & Weighing
Objective: Prevent vapor release and droplet generation.
Preparation: Bring the reagent bottle into the fume hood. Ensure the sash is at the working height.
Equilibration: If the bottle was stored in a fridge, allow it to reach room temperature inside a sealed secondary container to prevent condensation, which can hydrolyze impurities.
Transfer:
Do not pour directly. Use a glass Pasteur pipette or a positive-displacement pipette.
Technique: Keep the receiving vessel (flask/vial) as close to the source as possible.
Weighing:
Best Practice: Tare the receiving flask with a cap. Add the liquid inside the hood. Recap. Weigh the closed system outside the hood.
Alternative: If weighing open containers, place the balance inside a Vented Balance Enclosure .
Protocol B: Reaction Setup
Inert Atmosphere: 5-ethyl-1-methyl-1H-pyrazole should be handled under Nitrogen or Argon to prevent oxidation or moisture absorption, which can alter stoichiometry.
Temperature Control: When mixing with strong acids or oxidizing agents, use an ice bath. The pyrazole ring is electron-rich and can react exothermically with electrophiles.
Part 5: Emergency Response & Spill Management
Spill Response Workflow
Figure 2: Step-by-step workflow for managing chemical spills of varying magnitudes.
Cleanup Procedure
Isolate: Mark the area.
Absorb: Cover the liquid spill with Vermiculite or Chemizorb .
Contraindication: Do not use paper towels for large spills; the high surface area can increase evaporation rates of the irritant vapors.
Collect: Use a non-sparking scoop (plastic) to transfer the absorbed material into a wide-mouth jar.
Decontaminate: Scrub the surface with a dilute soap solution (1-2% Alconox) followed by water.
Disposal: Label the waste container as "Hazardous Waste - Pyrazole Derivative (Flammable/Irritant)."
Part 6: Waste Disposal Strategy
Compliance with local regulations (EPA/RCRA in the US, REACH in EU) is mandatory.
Waste Stream
Handling Method
Pure Liquid
Collect in Halogen-Free Organic Solvent waste container.
Contaminated Solids
Gloves, pipettes, and absorbent pads go into Solid Hazardous Waste . Double-bag to contain odors.
Aqueous Waste
If the reaction involved water, adjust pH to neutral (7.0) before disposal into Aqueous Organic Waste . Do not pour down the drain.
References
BOC Sciences. 5-Ethyl-1-methyl-1H-pyrazole (CAS 41818-33-1) Product Information.[] Retrieved from []
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
Arctom Scientific. Safety Data Sheet Information for CAS 41818-33-1. Retrieved from
PubChem. Compound Summary for Pyrazole Derivatives. (General Hazard Classifications). Retrieved from
Sources
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